molecular formula C14H21ClN4O4 B554789 Z-Arg-OH.HCl CAS No. 56672-63-0

Z-Arg-OH.HCl

Cat. No.: B554789
CAS No.: 56672-63-0
M. Wt: 344.79 g/mol
InChI Key: HHCPMSWPCALFQJ-UHFFFAOYSA-N
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Description

Z-Arg-OH.HCl is a useful research compound. Its molecular formula is C14H21ClN4O4 and its molecular weight is 344.79 g/mol. The purity is usually 95%.
The exact mass of the compound Cbz-L-arginine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56672-63-0
Record name NSC88473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Introduction: The Significance of Z-Arg-OH.HCl in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-Arg-OH.HCl: Chemical Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Nα-Cbz-L-arginine hydrochloride (this compound), a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, purification, and key applications, with a focus on the causality behind experimental choices and self-validating protocols.

Nα-Cbz-L-arginine hydrochloride, commonly abbreviated as this compound, is the hydrochloride salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection prevents unwanted side reactions at the α-amino group during peptide synthesis and other chemical modifications.[1] The introduction of the Cbz group by Max Bergmann and Leonidas Zervas in the 1930s was a revolutionary step in peptide chemistry, enabling controlled and sequential peptide bond formation.[1] The hydrochloride salt form enhances the compound's solubility in aqueous and acidic media, facilitating its use in various reaction conditions.[1]

Chemical Structure and Molecular Properties

The fundamental characteristics of this compound are summarized below, providing a cornerstone for its application in synthetic protocols.

Molecular Structure

The structure of this compound features a chiral center at the α-carbon of the L-arginine backbone. The α-amino group is protected by the benzyloxycarbonyl group, while the guanidino group on the side chain remains protonated in the hydrochloride salt form.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of Nα-Cbz-L-arginine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for designing experimental protocols, including reaction setup and purification strategies.

PropertyValueReference(s)
CAS Number 56672-63-0[1][2][3]
Molecular Formula C₁₄H₂₁ClN₄O₄[1][2]
Molecular Weight 344.79 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 154-161°C[1]
Optical Rotation -8.0° to -10.0° (c=1 in H₂O)[1]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, methanol).[1][4]
Storage Store long-term in a cool, dry place.[1]

Synthesis and Purification

The synthesis of this compound involves the selective protection of the α-amino group of L-arginine. While various methods exist, the most common approach utilizes benzyl chloroformate under alkaline conditions.

Synthesis of this compound: A Step-by-Step Protocol

This protocol details the synthesis of this compound from L-arginine. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

L-Arginine + Benzyl Chloroformate → Z-Arg-OH + HCl

Experimental Protocol:

  • Dissolution: Dissolve L-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Low temperature minimizes potential side reactions and degradation of the reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid and the guanidino group, and precipitates the product as the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of the Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start | L-Arginine dissolution Dissolution L-Arginine in aq. Na₂CO₃ at 0-5°C start->dissolution addition Addition Dropwise addition of Benzyl Chloroformate dissolution->addition reaction Reaction Stir at room temperature for 2-4 hours addition->reaction workup Work-up Wash with diethyl ether reaction->workup acidification Acidification Acidify with 1M HCl to pH 2 workup->acidification isolation Isolation Filter and dry the product acidification->isolation end End | this compound isolation->end

Caption: A streamlined workflow for the synthesis of this compound.

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization. A common method involves a solvent-antisolvent system.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water or a polar organic solvent like ethanol.

  • Crystallization: Slowly add a less polar solvent (antisolvent), such as isopropanol or acetone, until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following are the expected analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include aromatic protons from the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of arginine (a multiplet around 4.2 ppm), and the side-chain methylene protons (multiplets between 1.5-3.2 ppm). The guanidinium protons will likely appear as broad signals.

  • ¹³C NMR: Key signals are expected for the carbonyl carbon of the Cbz group (around 156 ppm), the aromatic carbons (127-136 ppm), the benzylic carbon (around 67 ppm), the α-carbon (around 55 ppm), and the side-chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (amine and guanidinium)
~3000-3100Aromatic C-H stretching
~2800-3000Aliphatic C-H stretching
~1715C=O stretching (carbamate)
~1680C=O stretching (carboxylic acid)
~1600N-H bending
~1530C=N stretching (guanidinium)
~1250C-O stretching (carbamate)
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the mass of the free base (C₁₄H₂₀N₄O₄) plus a proton.

Applications in Research and Development

This compound is a versatile building block with numerous applications in scientific research and pharmaceutical development.

  • Peptide Synthesis: Its primary role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[5] The Cbz group is stable to the basic conditions often used for peptide coupling.

  • Enzyme Studies: It serves as a substrate or inhibitor for enzymes that process arginine, such as nitric oxide synthases and arginases, aiding in the study of their kinetics and mechanisms.

  • Drug Development: this compound is a precursor in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine. The most common and mildest method is catalytic hydrogenolysis.

Catalytic Hydrogenolysis Protocol

Reaction Scheme:

This compound + H₂ (in the presence of Pd/C) → L-Arginine.HCl + Toluene + CO₂

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Diagram of the Cbz Deprotection Mechanism

G cluster_deprotection Catalytic Hydrogenolysis of Cbz Group start Start | Z-Protected Amine hydrogenolysis Hydrogenolysis H₂, Pd/C catalyst start->hydrogenolysis intermediate Intermediate Unstable Carbamic Acid hydrogenolysis->intermediate decarboxylation Spontaneous Decarboxylation intermediate->decarboxylation end End | Free Amine + Toluene + CO₂ decarboxylation->end

Caption: Mechanism of Cbz group removal via catalytic hydrogenolysis.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

Conclusion

This compound remains an indispensable tool in the arsenal of synthetic chemists. Its well-defined chemical properties, straightforward synthesis, and the robust nature of the Cbz protecting group, coupled with its mild deprotection conditions, ensure its continued relevance in the synthesis of peptides and other complex organic molecules. This guide provides the foundational knowledge for its effective and safe utilization in a research and development setting.

References

  • Aapptec Peptides. (n.d.). Z-Arg-OH HCl [56672-63-0]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ARGININE HYDROCHLORIDE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Nα-Carbobenzyloxy-L-arginine Hydrochloride (Z-Arg-OH.HCl) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Nα-Carbobenzyloxy-L-arginine hydrochloride (Z-Arg-OH.HCl), a cornerstone reagent in the field of peptide chemistry and a valuable tool in drug discovery and development. We will delve into its fundamental chemical properties, historical significance, and practical applications, offering field-proven insights and detailed protocols to empower researchers and scientists in their experimental endeavors.

Core Chemical Identity and Properties

At its core, this compound is the hydrochloride salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic modification is pivotal to its utility in controlled chemical synthesis.

PropertyValueSource(s)
CAS Number 56672-63-0[1][2]
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Molecular Formula C₁₄H₂₁ClN₄O₄[1]
Molecular Weight 344.79 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water and 1% acetic acid[1]

The presence of the Z-group confers stability to the α-amino group under a variety of reaction conditions, preventing its unwanted participation in side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's solubility in aqueous and acidic media, facilitating its use in various experimental settings.[1]

The Genesis of Controlled Peptide Synthesis: The Role of the Z-Group

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in the 1930s was a watershed moment in synthetic chemistry.[1][3] Prior to this, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. The Z-group provided a robust and reliable method to temporarily mask the α-amino group, enabling the stepwise and controlled assembly of amino acids into peptides.[1][4] this compound became an essential building block in this new era of peptide synthesis, particularly for the incorporation of the reactive amino acid arginine.[1]

Peptide_Synthesis_Logic cluster_0 The Challenge: Uncontrolled Polymerization cluster_1 The Solution: Protecting Groups Amino_Acid_1 Amino Acid 1 (-NH2, -COOH) Uncontrolled_Polymerization Uncontrolled Polymerization Amino_Acid_1->Uncontrolled_Polymerization Self-reaction Amino_Acid_1->Uncontrolled_Polymerization Cross-reaction Amino_Acid_2 Amino Acid 2 (-NH2, -COOH) Amino_Acid_2->Uncontrolled_Polymerization Self-reaction Z_Protected_AA1 Z-NH-AA1-COOH Controlled_Coupling Controlled Coupling Z_Protected_AA1->Controlled_Coupling Protected_AA2 H2N-AA2-COOR Protected_AA2->Controlled_Coupling Dipeptide Z-NH-AA1-CO-NH-AA2-COOR Controlled_Coupling->Dipeptide SPPS_Workflow_Z_Arg Start Start with Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (DIPEA) Boc_Deprotection->Neutralization Coupling Couple this compound (HBTU/HOBt/DIPEA) Neutralization->Coupling Wash Wash Coupling->Wash Capping Capping (Optional) (Acetic Anhydride) Wash->Capping Chain_Elongation Repeat for next AA Capping->Chain_Elongation Chain_Elongation->Boc_Deprotection Continue Final_Cleavage Final Cleavage (HF or HBr/AcOH) Chain_Elongation->Final_Cleavage End Purification Purify Peptide Final_Cleavage->Purification Enzyme_Inhibition_Assay cluster_0 Reaction Components cluster_1 Reaction Pathway Arginase Arginase (Enzyme) Binding Binding Arginase->Binding Inhibition Inhibition Arginase->Inhibition L_Arginine L-Arginine (Substrate) L_Arginine->Binding Inhibitor This compound (Inhibitor) Inhibitor->Inhibition Conversion Conversion Binding->Conversion Urea Urea (Product) Conversion->Urea

Sources

Stability Profile and Handling of Z-Arg-OH.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Arg-OH.HCl (N-alpha-Benzyloxycarbonyl-L-arginine hydrochloride) is a critical intermediate in peptide synthesis and medicinal chemistry.[1][2] While chemically robust due to the carbobenzyloxy (Cbz/Z) protecting group, its stability is compromised primarily by hygroscopicity and thermal stress inherent to the arginine side chain.

Under standard laboratory conditions (20–25°C, ambient humidity), this compound is metastable .[1] It requires strict desiccation and is best maintained at 2–8°C to prevent physical degradation (caking/deliquescence) and slow chemical hydrolysis.[1] This guide outlines the physicochemical causalities of degradation and provides self-validating protocols for quality assurance.[1]

Physicochemical Identity & Profile

Understanding the molecule's architecture is the first step in predicting its behavior under stress.[1] The Z-group provides hydrophobic shielding to the


-amine, but the guanidino group on the side chain introduces significant polarity and moisture affinity.[1]
Table 1: Physicochemical Properties of this compound
PropertySpecificationCritical Note
CAS Number 56672-63-0Distinct from free base (1234-35-1)
Molecular Formula

HCl salt form
Molecular Weight 344.79 g/mol Includes HCl counterion
Appearance White crystalline powderYellowing indicates oxidation/degradation
Melting Point 171–175°C (dec.)[1][3]Decomposes upon melting
Solubility Water, Methanol, DMSO, DMFSparingly soluble in non-polar organics (EtOAc, Hexane)
pKa (Guanidino) ~12.5Highly basic; protonated at physiological pH
Hygroscopicity Moderate to HighPrimary stability risk

Stability Factors & Degradation Mechanisms[1][4][5]

The degradation of this compound is rarely spontaneous molecular fragmentation but rather environmentally induced.[1]

Hygroscopicity & Physical Degradation

The HCl salt of arginine is highly hygroscopic.[1]

  • Mechanism: The ionic lattice energy is overcome by the hydration energy of the guanidinium chloride moiety.

  • Observation: The powder absorbs atmospheric water, leading to caking or deliquescence (turning into a liquid paste).

  • Consequence: While not immediately chemically modifying the molecule, solvated water facilitates hydrolysis and makes accurate weighing impossible.

Chemical Hydrolysis[1]
  • Target: The carbamate (Z-group) linkage and the C-terminal carboxylic acid.[1]

  • Conditions: The Z-group is generally stable to mild acids and bases.[1] However, in the presence of moisture and elevated temperatures (>30°C), slow hydrolysis of the ester bond can occur, releasing benzyl alcohol and free arginine.

  • Causality: Moisture acts as the nucleophile; heat provides the activation energy.

Thermal Decomposition[1]
  • Threshold: Stable up to ~170°C in dry state.

  • Mechanism: Decarboxylation or cyclization (lactam formation) occurs at the melting point.[1]

Visualization: Stability Logic Flow

The following diagram maps the environmental stressors to their specific degradation outcomes.

StabilityFlow cluster_inputs Environmental Stressors cluster_processes Degradation Mechanism cluster_outputs Observable Outcome Humidity Humidity / Moisture ZArg This compound (Crystalline) Humidity->ZArg Temp Temperature (>25°C) Temp->ZArg Light UV Light Hydration Lattice Hydration ZArg->Hydration Fast Hydrolysis Carbamate Hydrolysis ZArg->Hydrolysis Slow (requires H2O) Oxidation Guanidine Oxidation (Rare) ZArg->Oxidation Very Slow Caking Caking / Deliquescence (Physical Failure) Hydration->Caking Impurities Benzyl Alcohol + Free Arginine Hydrolysis->Impurities Yellowing Discoloration Oxidation->Yellowing

Figure 1: Causality map of this compound degradation.[1] Humidity is the primary vector for instability.

Standard Laboratory Handling Protocols

To maintain the integrity of this compound, researchers must adopt a "Cold & Dry" chain of custody.[1]

Storage Protocol[1]
  • Primary Container: Amber glass or high-density polyethylene (HDPE) with a tight screw cap.[1]

  • Desiccation: Must be stored with a desiccant packet (Silica gel or molecular sieves).[1]

  • Temperature: Refrigerate at 2–8°C.

    • Why? Low temperature reduces the kinetic rate of hydrolysis and generally lowers the water vapor capacity of the air inside the container (if sealed properly).[1]

  • Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (20–25°C) for 30 minutes.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the powder (Hygroscopic shock).[1]

Solubilization & Usage[1]
  • Solvents: Dissolve in water, 1% Acetic Acid, or DMF.

  • Stability in Solution: Solutions are not stable for long-term storage.[1]

    • Protocol: Prepare fresh. If storage is necessary, freeze at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.[1]

Analytical Monitoring: Self-Validating Systems

Do not assume purity based on the label. Use these methods to validate the compound before critical experiments.

Visual Inspection (Tier 1 Check)
  • Pass: Free-flowing white powder.[1]

  • Fail: Clumps, sticky paste, or yellow discoloration.

  • Action: If clumped, drying may restore chemical utility if hydrolysis hasn't occurred, but weighing accuracy is compromised. Discard for quantitative work.

Thin Layer Chromatography (TLC) (Tier 2 Check)

A rapid method to detect free Arginine (degradation product) or Benzyl alcohol.[1]

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).[1]

  • Visualization:

    • UV (254 nm): Detects the Z-group (Z-Arg-OH and Benzyl Alcohol).[1]

    • Ninhydrin Stain: Detects free amines.[1] Z-Arg-OH will stain faintly/slowly; Free Arginine (degradation) will stain intense purple/blue immediately.[1]

  • Interpretation: A single UV-active spot that is Ninhydrin-negative (or faint) indicates intact Z-Arg-OH.[1] A strong Ninhydrin spot at lower

    
     indicates deprotection/degradation.[1]
    
HPLC Method (Tier 3 Validation)

For quantitative purity assessment.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) and 254 nm (Z-group)
Retention Z-Arg-OH elutes later than free Arginine due to the hydrophobic Z-group.[1]
Visualization: Quality Control Workflow

QCWorkflow Start Start: this compound Sample Visual 1. Visual Inspection (White Powder?) Start->Visual TLC 2. TLC Analysis (BuOH:AcOH:H2O) Visual->TLC Free Flowing DecisionFail FAIL: Discard / Recrystallize Visual->DecisionFail Caked / Yellow HPLC 3. HPLC Quantification (>98% Purity?) TLC->HPLC Single Spot TLC->DecisionFail Multiple Spots (Free Arg detected) DecisionPass PASS: Proceed to Synthesis HPLC->DecisionPass >98% HPLC->DecisionFail <98%

Figure 2: Step-by-step quality control decision matrix.

References

  • PubChem. (2025).[1][3] Compound Summary: L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrochloride.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Z-Arg-OH.HCl: A Strategic Precursor for Arginine-Based Peptidomimetics

[1][2]

Executive Summary

Z-Arg-OH.HCl (

12"Protonation Protection"2

2

This guide details the physicochemical profile, reaction logic, and critical protocols for utilizing this compound, specifically focusing on its application in synthesizing protease inhibitors (e.g., Thrombin, Furin) and arginine-rich peptidomimetics.[2]

Part 1: Chemical Profile & Strategic Utility[2]

Physicochemical Specifications

This compound is an amphiphilic building block.[2] The Cbz (Z) group provides lipophilic N-terminal protection, while the arginine side chain and free carboxylic acid create high polarity.[2]

PropertySpecification
Chemical Name

-Benzyloxycarbonyl-L-arginine hydrochloride
CAS Number 56672-63-0
Molecular Formula

Molecular Weight 344.79 g/mol
Solubility Soluble in Water, DMF, DMSO, MeOH; Insoluble in

, Hexanes

(Guanidine)
~12.5 (Remains protonated at neutral pH)
Storage Hygroscopic; Store at +2°C to +8°C under inert gas
The "Protonation Protection" Strategy

The primary advantage of this compound is the absence of covalent side-chain protection (like Pbf, Pmc, or Tos).[2]

  • Mechanism: The HCl salt ensures the guanidine group exists as a guanidinium ion (

    
    ).[2] This cation is non-nucleophilic and does not react with active esters or anhydrides, provided the reaction pH remains below 9.0.
    
  • Benefit: Eliminates the need for harsh acid deprotection (e.g., 95% TFA) required to remove Pbf groups, which can degrade sensitive "warheads" (aldehydes, chloromethyl ketones) in peptidomimetics.[2]

Part 2: Synthetic Challenges & Guanidine Management

The central risk when activating Z-Arg-OH is


-lactam formation2
Decision Logic: Pathway to Peptidomimetics

The following diagram illustrates the critical decision points to avoid lactamization and successfully synthesize the target mimetic.

Gcluster_legendReaction LogicStartStart: this compoundActivationCarboxyl Activation(Mixed Anhydride or NHS Ester)Start->ActivationCheck_pHCRITICAL CHECK:Is Base > 1.0 equiv?Activation->Check_pHPath_FailGuanidine Deprotonation(Nucleophilic Attack)Check_pH->Path_FailYes (Excess Base)Path_SuccessGuanidine Protonated(Inert Side Chain)Check_pH->Path_SuccessNo (Controlled pH)LactamFAILURE:δ-Lactam Formation(Irreversible Cyclization)Path_Fail->LactamCouplingCoupling with Amine (H-R')Solvent: DMF/DMAPath_Success->CouplingProductTarget Z-Arg-R'(Peptidomimetic Precursor)Coupling->ProductkeyMaintain pH < 8.0 to prevent lactamization

Figure 1: Reaction logic flow emphasizing the risk of intramolecular cyclization (lactamization) if base equivalents are not strictly controlled.

Part 3: Protocol – Solution Phase Coupling

This protocol describes the coupling of this compound to a primary amine (e.g., H-Pro-NH-R) using the Mixed Anhydride method.[2] This method is preferred for Z-amino acids to minimize racemization.[2]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.05 equiv)[2]

  • Base: N-Methylmorpholine (NMM) (Strictly 2.0 equiv : 1 to neutralize HCl, 1 to generate carboxylate)[2]

  • Solvent: Anhydrous DMF or THF (Arg solubility is better in DMF)[2]

  • Temperature: -15°C (Salt/Ice bath)

Step-by-Step Methodology
  • Solubilization: Dissolve this compound (10 mmol) in anhydrous DMF (30 mL). Cool the solution to -15°C under nitrogen.

    • Note: Ensure the system is strictly anhydrous to prevent hydrolysis of the mixed anhydride.

  • Neutralization & Activation (The Critical Step): Add NMM (20 mmol) dropwise.[2]

    • Expert Insight: Do not use TEA or DIPEA if possible; NMM is a weaker base (

      
       7.[2]38) and reduces the risk of racemization and lactam formation.
      
    • Immediately add Isobutyl chloroformate (10.5 mmol) dropwise.[2] Stir for 10 minutes at -15°C.

  • Coupling: Add the amine component (dissolved in pre-cooled DMF) to the reaction mixture.

    • Stoichiometry: Use 1.0–1.1 equivalents of the amine.[2]

  • Reaction Progression: Allow the mixture to stir at -15°C for 1 hour, then slowly warm to room temperature over 4 hours.

    • Monitoring: Monitor by TLC (System:

      
       85:10:5).[2] Z-Arg-OH will disappear; the product will be less polar.[2]
      
  • Workup (Purification):

    • Evaporate DMF under high vacuum (rotary evaporator with oil pump, bath < 40°C).

    • Redissolve residue in EtOAc (or n-Butanol if product is very polar).[2]

    • Wash 1: 5%

      
       or Citric Acid (Removes unreacted amine and ensures guanidine remains protonated).[2]
      
    • Wash 2: Brine (Do not use strong basic washes like carbonate, as this may precipitate the arginine derivative or cause emulsification).[2]

    • Dry over

      
      , filter, and concentrate.[2]
      

Part 4: Peptidomimetic Design – Thrombin Inhibitors

Z-Arg-OH is the classic precursor for synthesizing "Warhead" peptides like Z-D-Phe-Pro-Arg-Chloromethylketone (PPACK) , a potent irreversible thrombin inhibitor.[2]

Synthesis of the "Warhead" (Arg-CH2Cl)

Converting the C-terminal carboxyl of Z-Arg-OH to a chloromethyl ketone (CMK) requires a diazomethane sequence.[2]

Workflow:

  • Mixed Anhydride Formation: Activate this compound as described in Section 3.2.

  • Diazotization: React the mixed anhydride with excess anhydrous diazomethane (

    
    ) in ether at 0°C.
    
    • Intermediate: Forms the diazoketone (

      
      ).
      
  • Halogenation: Treat the diazoketone with anhydrous HCl in dioxane/ether.

    • Product:

      
       (The warhead).[2][3]
      
    • Safety Note: Diazomethane is explosive and toxic.[2] Use a dedicated generator with polished glass joints.[2]

Pathway Visualization[2]

WarheadZArgThis compoundMAMixed Anhydride(Active Intermediate)ZArg->MAIBCF / NMM-15°CDiazoDiazoketone(Z-Arg-CHN₂)MA->DiazoCH₂N₂ (xs)EtherCMKChloromethyl Ketone(Z-Arg-CH₂Cl)Diazo->CMKHCl (anhydrous)Dioxane

Figure 2: Synthetic route for converting Z-Arg-OH into a reactive chloromethyl ketone warhead for protease inhibition.[2]

Part 5: Quality Control & Troubleshooting

Analytical HPLC

Arginine derivatives are highly polar and often tail on standard C18 columns.[2]

  • Column: C18 AQ (Polar Endcapped) or Phenyl-Hexyl.[2]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA .[2]

    • Why TFA? The TFA acts as an ion-pairing agent with the guanidine, improving peak shape and retention.[2]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Lactam formation due to high pH.[2]Reduce base equivalents. Ensure temperature stays at -15°C during activation.
Product Insoluble Z-Arg derivatives can be gel-like.[2]Use HFIP (Hexafluoroisopropanol) or add small amounts of water/alcohol to dissolve.[2]
Racemization Over-activation or wrong base.[2]Switch from TEA/DIPEA to NMM or Collidine.[2][4] Limit activation time to <15 min.
Emulsion in Workup Amphiphilic nature of Arg-Z.Saturate aqueous phase with NaCl.[2] Add a small amount of MeOH to the organic phase.[2]

References

  • Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.[2]

  • Kettner, C., & Shaw, E. (1978).[2] Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein.[2] Biochemistry, 17(22), 4778-4784.[2]

  • Bodanszky, M. (1993).[2] Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.[2] [2]

  • Fehrentz, J. A., & Castro, B. (1983).[2] An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[2] Synthesis, 1983(08), 676-678.[2] (Reference for aldehyde warhead synthesis logic).

  • Isidro-Llobet, A., et al. (2009).[2] Amino acid-protecting groups.[1][2][4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.[2]

Methodological & Application

Protocol for coupling Z-Arg-OH.HCl in solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Coupling Z-Arg-OH.HCl in Solid Phase Peptide Synthesis

Executive Summary

The incorporation of This compound (N


-Benzyloxycarbonyl-L-arginine hydrochloride) in Solid Phase Peptide Synthesis (SPPS) presents a unique dual challenge: solubility  and chemoselectivity . Unlike standard Fmoc-Arg(Pbf)-OH, where the guanidino side chain is covalently protected, this compound relies on protonation (the HCl salt) to mask the nucleophilicity of the guanidine group.

This guide details a Base-Free Carbodiimide Activation Protocol designed to prevent the catastrophic side reaction of


-lactam formation. By eliminating tertiary bases (DIEA/NMM) during the activation step, we maintain the protonation of the guanidine side chain, thereby ensuring high coupling efficiency and preventing the formation of ornithine-like lactam byproducts.

Critical Analysis: The Challenge of this compound

The Solubility Paradox

This compound is a salt.[1][2] While the Z-group is lipophilic, the ionic character of the guanidinium chloride makes the molecule sparingly soluble in pure Dichloromethane (DCM) and occasionally difficult in pure Dimethylformamide (DMF) at high concentrations.

  • Solution: Use of a DMF/DMSO (Dimethyl sulfoxide) co-solvent system ensures complete dissolution without compromising resin swelling.

The -Lactam Trap

The most critical failure mode in Arginine coupling is intramolecular cyclization.

  • Mechanism: Upon activation of the

    
    -carboxylic acid, the side-chain guanidine group can attack the activated ester if it becomes deprotonated.
    
  • The Trigger: Standard SPPS protocols use HBTU/HATU with Diisopropylethylamine (DIEA). The base (DIEA) deprotonates the guanidine (removing the HCl protection).

  • The Result: The deprotonated guanidine attacks the active ester, forming a six-membered

    
    -lactam  ring. This terminates the chain and prevents coupling to the resin.
    

Rule of Thumb: Never use base (DIEA, NMM, TMP) when coupling side-chain unprotected (or salt-protected) Arginine.

Strategic Workflow Visualization

The following diagram illustrates the mechanistic divergence between the "Safe" base-free path and the "Lactam" failure mode.

Z_Arg_Coupling_Logic Start Start: this compound Coupling Solubilization Solubilization (DMF + 10% DMSO) Start->Solubilization Choice Select Activation Method Solubilization->Choice Path_Base Uronium Activation (HBTU/HATU + DIEA) Choice->Path_Base Standard Protocol (Risk) Path_DIC Carbodiimide Activation (DIC + HOBt/Oxyma) Choice->Path_DIC Recommended Protocol Deprotonation Guanidine Deprotonation (Loss of HCl) Path_Base->Deprotonation Cyclization Intramolecular Attack Deprotonation->Cyclization Lactam FAILURE: Delta-Lactam Formation Cyclization->Lactam Protonation Guanidine Remains Protonated (HCl Intact) Path_DIC->Protonation ActiveEster Formation of OBt/Oxyma Ester Protonation->ActiveEster Coupling Nucleophilic Attack by Resin Amine ActiveEster->Coupling Success SUCCESS: Peptide Bond Formation Coupling->Success

Figure 1: Decision tree highlighting the necessity of base-free activation to prevent


-lactam formation during this compound coupling.

Detailed Experimental Protocol

Materials Required
ReagentGrade/SpecPurpose
This compound >98% PurityTarget Amino Acid
DIC (Diisopropylcarbodiimide)Synthesis GradeCoupling Agent (Base-free)
HOBt (anhydrous) or Oxyma Pure Synthesis GradeRacemization Suppressor
DMF (N,N-Dimethylformamide)Anhydrous, Amine-freePrimary Solvent
DMSO (Dimethyl sulfoxide)AnhydrousCo-solvent for solubility
Resin Free amine formSolid Support
Step-by-Step Methodology

1. Resin Preparation (Pre-Coupling)

  • Ensure the resin-bound peptide has a free N-terminal amine (Fmoc removed).

  • Wash: 3 x DMF (2 min each).

  • Critical Check: Do not leave the resin in a basic wash solution (like piperidine) immediately prior to this coupling. Perform an extra DMF wash to ensure neutral pH.

2. Reagent Solubilization (The Cocktail)

  • Calculate reagents for 3.0 equivalents relative to resin loading.

  • Vessel: Clean, dry glass vial.

  • Solvent: Prepare a mixture of DMF containing 10-20% DMSO.

  • Dissolution:

    • Add This compound (3 eq) to the vial.

    • Add HOBt or Oxyma Pure (3 eq).

    • Add the DMF/DMSO solvent. Vortex until fully dissolved. Note: The solution may be slightly acidic due to the HCl salt; this is desirable.

3. Activation (Base-Free)

  • Add DIC (3 eq) to the amino acid/HOBt solution.

  • Time: Allow to activate for exactly 3-5 minutes .

    • Why? Pre-activation forms the O-acylisourea/OBt-ester. Too long (>20 min) can lead to rearrangement; too short (<1 min) is insufficient.

    • Visual Cue: DIC/HOBt mixtures often turn slightly yellow.

4. Coupling Reaction

  • Transfer the activated cocktail immediately to the resin reaction vessel.

  • Agitation: Shake or bubble with nitrogen at Room Temperature (20-25°C).

  • Duration: 60 - 120 minutes .

    • Note: Arginine is bulky. A double coupling (repeat steps 2-4) is recommended for difficult sequences or high-loading resins.

5. Monitoring (QC)

  • Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

    • Blue Bead: Incomplete coupling (Free amines present). -> Repeat Coupling.

    • Colorless/Yellow Bead: Complete coupling. -> Proceed.

6. Post-Coupling Wash

  • Drain the reaction vessel.

  • Wash resin: 5 x DMF to remove excess reagents and urea byproducts (DIU).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitate in Cocktail This compound insolubilityIncrease DMSO concentration to 20-30%. Ensure HOBt is anhydrous.
Low Coupling Yield (Kaiser +) Lactam formation or Steric hindrance1. Verify NO base (DIEA) was used. 2. Perform Double Coupling. 3. Switch to HATU only if using collidine (weaker base) and strictly controlling pH < 7 (Risky).
Gelling of Resin Aggregation of Arginine residuesUse "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) for washes; use low-loading resin.

References

  • BenchChem. this compound Structure and Properties. Retrieved from

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[3] Peptide Research, 9(2), 88-91.[3] (Discusses the inevitability of lactam formation with improper activation).

  • Albericio, F., et al. (2014).Methods and protocols of modern solid phase peptide synthesis. (General grounding for DIC/HOBt base-free protocols).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. Z-Arg-OH Product Specification and Solubility. Retrieved from

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound, DIC, and DMF before handling.

Sources

Application Notes & Protocols for the Catalytic Hydrogenation of Nα-carbobenzyloxy-L-arginine hydrochloride (Z-Arg-OH.HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the catalytic hydrogenation of Z-Arg-OH.HCl, a critical deprotection step in peptide synthesis and related disciplines. The focus is on removing the benzyloxycarbonyl (Z or Cbz) protecting group to yield L-Arginine hydrochloride. We will delve into the underlying chemical principles, present detailed, field-tested protocols for both atmospheric and transfer hydrogenation, and offer critical safety procedures and troubleshooting advice. The methodologies described are designed to ensure high-yield, clean conversions while prioritizing laboratory safety.

Introduction: The Strategic Importance of Z-Group Deprotection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary protection of the α-amino group of amino acids.[1] this compound is a cornerstone reagent where the Z-group prevents the highly nucleophilic α-amino group from engaging in unwanted side reactions during peptide chain elongation.[1][2]

The removal, or deprotection, of the Z-group is most commonly and cleanly achieved through catalytic hydrogenation.[1][3] This process, known as hydrogenolysis, involves the cleavage of the benzylic carbon-oxygen bond, liberating the free amine. Understanding and mastering this reaction is fundamental for any workflow involving Z-protected amino acids.

Reaction Principle: Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis of the Z-group is a heterogeneous catalytic process that takes place on the surface of a metal catalyst, most commonly palladium on activated carbon (Pd/C).[4][5] The reaction proceeds through the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the Z-protected arginine substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.

  • C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is cleaved. This is the hydrogenolysis step.

  • Product Formation: The process yields an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to give the free α-amino group of arginine.[5] The other product is toluene.

  • Desorption: The final products—arginine, toluene, and carbon dioxide—desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.

The overall reaction is exceptionally clean, as the byproducts are volatile (toluene, CO₂) and the catalyst is a solid that can be easily removed by filtration.[3][5]

G cluster_catalyst Palladium Catalyst Surface cluster_reactants Reactants cluster_products Products p1 Pd p2 Pd p3 Pd Arg Arg-OH (Deprotected) p2->Arg Hydrogenolysis & Decarboxylation Toluene Toluene p2->Toluene Desorption CO2 CO₂ p2->CO2 Desorption p4 Pd Z_Arg Z-Arg-OH Z_Arg->p2 Adsorption H2 H₂ Gas H2->p3 Adsorption & Activation

Caption: Simplified mechanism of Z-group hydrogenolysis.

Core Experimental Considerations

The success of the catalytic hydrogenation of this compound hinges on the careful selection of several key parameters.

ParameterRecommendationRationale & Expert Insights
Catalyst 10% Palladium on Carbon (Pd/C), wet.This is the workhorse catalyst for Z-group deprotection.[3][6] A 10% (w/w) loading of palladium on the carbon support provides a high surface area for the reaction.[4] Using a wet catalyst (typically ~50% water by weight) significantly mitigates its pyrophoric nature, making it safer to handle. For sluggish reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[7]
Catalyst Loading 5-10 mol% Pd relative to substrate.While often measured as 10% of the substrate weight (w/w), calculating based on molar percentage of the active metal is more precise.[7] Higher loadings can speed up the reaction but increase cost and may complicate filtration.
Solvent System Methanol (MeOH), Ethanol (EtOH), or aqueous Acetic Acid (AcOH).Protic solvents generally accelerate the reaction rate.[7][8] Methanol and ethanol are excellent choices due to good substrate solubility and reaction performance. The use of acetic acid as a solvent or co-solvent is highly recommended as it protonates the newly formed, basic amine product, preventing it from chelating to the palladium surface and poisoning the catalyst.[7][9]
Hydrogen Source H₂ Gas (Balloon or Parr Apparatus) or Ammonium Formate.For lab-scale reactions, a balloon filled with H₂ gas is often sufficient to provide the necessary atmospheric pressure.[8][10] For larger scales or difficult substrates, a Parr shaker or similar high-pressure hydrogenation reactor is used.[11] Transfer hydrogenation with ammonium formate is a safer, non-gaseous alternative that generates H₂ in situ.[3][5]
Reaction Monitoring TLC or LC-MS.The reaction progress should be monitored to determine completion. A simple method is Thin-Layer Chromatography (TLC), staining with ninhydrin, which will produce a colored spot for the newly formed primary amine. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to observe the disappearance of the starting material and the appearance of the product.[3][8]

Critical Safety Protocols: Handling Pyrophoric Reagents

WARNING: Catalytic hydrogenation involves significant hazards. Palladium on carbon is pyrophoric, and hydrogen gas is highly flammable and explosive. Strict adherence to safety protocols is mandatory.[8][10]

HazardMitigation Protocol
Pyrophoric Catalyst (Pd/C) Never handle dry Pd/C in the open air. [4][12] Always weigh and transfer the catalyst under an inert atmosphere (Nitrogen or Argon).[8][12] Never add catalyst to a flask containing flammable solvent vapors and air. Add the catalyst to the dry flask first, then purge with inert gas before adding the degassed solvent.[8]
Flammable H₂ Gas Conduct the reaction in a well-ventilated fume hood, away from ignition sources.[8][11] Ensure all glassware is properly secured. Use double-layered balloons to minimize leakage of H₂ gas.[8] Before introducing hydrogen, the reaction vessel must be thoroughly purged of all oxygen.
Post-Reaction Catalyst Handling After the reaction, the used catalyst is saturated with hydrogen and is even more pyrophoric than fresh catalyst.[8] Never allow the filtered catalyst to dry on the filter paper. Immediately after filtration, the filter cake (Celite® and catalyst) must be quenched by suspending it in water.[10] Store this aqueous slurry in a dedicated, clearly labeled waste container.
Fire Risk Keep a fire extinguisher (Class B for flammable liquids, Class D for combustible metals) readily accessible. Have a watch glass or beaker of an appropriate size on hand to smother any small fire that might occur in the flask or funnel during filtration.[10]

Detailed Experimental Protocols

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Atmospheric Hydrogenation using H₂ Balloon

This protocol is suitable for small to medium lab-scale reactions (100 mg to 5 g).

Materials:

  • This compound

  • 10% Pd/C (wet)

  • Methanol (or Ethanol/Acetic Acid)

  • Nitrogen or Argon gas supply with a manifold

  • Hydrogen gas supply with a balloon setup

  • Three-neck round-bottom flask, magnetic stir bar, septa, glass stoppers

  • Celite® 545

  • Standard glassware for workup

Procedure:

  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar. Equip one neck with a gas inlet adapter connected to a Nitrogen/Argon manifold, the second with a rubber septum, and the third with a glass stopper.[10]

  • Charge the Flask: Remove the glass stopper and, under a positive flow of inert gas, add the 10% Pd/C catalyst (e.g., 5-10% w/w of the substrate). Follow with the this compound. Replace the stopper.

  • Inerting the System: Evacuate the flask gently using a vacuum line connected to the manifold and backfill with inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[3][10]

  • Solvent Addition: Add the degassed solvent (e.g., Methanol) via syringe through the septum. Begin vigorous stirring. The mixture should appear as a black suspension.[10]

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen gas from the balloon. The balloon should remain attached to the gas inlet to maintain a positive pressure of H₂. For best results, repeat the evacuate/backfill cycle with H₂ two more times.[3][8]

  • Reaction: Allow the reaction to stir vigorously at room temperature. Efficient stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[4]

  • Monitoring: Periodically check the reaction's progress. To take an aliquot, first, switch the gas line from H₂ back to the inert gas, purging the flask. Then, quickly withdraw a sample via syringe.[10] Re-purge the system with H₂ before continuing the reaction.

  • Workup - Catalyst Removal: Once the reaction is complete, purge the flask thoroughly with inert gas to remove all hydrogen. Prepare a pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Under a flow of inert gas if possible, filter the reaction mixture through the Celite® pad to remove the black Pd/C catalyst.[3][8]

  • CRITICAL - Quench Catalyst: Immediately after filtration is complete, carefully transfer the Celite® pad containing the pyrophoric catalyst into a beaker of water. This will safely quench it.[10]

  • Product Isolation: Rinse the Celite® pad with additional solvent to recover all the product. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-Arginine hydrochloride. The product can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol avoids the use of flammable hydrogen gas, making it an attractive alternative.

Materials:

  • This compound

  • 10% Pd/C (wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol or Ethanol

  • Standard reaction and workup glassware

Procedure:

  • Charge the Flask: In a standard round-bottom flask, dissolve the this compound in methanol or ethanol.

  • Add Reagents: To this solution, carefully add the 10% Pd/C catalyst, followed by ammonium formate (typically 3-5 molar equivalents relative to the substrate).[3]

  • Reaction: Heat the mixture to a gentle reflux (around 40-60 °C) and stir. The reaction is typically faster than balloon hydrogenation.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.

  • CRITICAL - Quench Catalyst: Immediately quench the filtered catalyst pad with water as described in Protocol 1.

  • Product Isolation: Rinse the Celite® pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The workup is simpler as it removes the excess ammonium formate and its byproducts.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or stalled Inactive Catalyst: The catalyst may be old or from a poor-quality batch.Try using a fresh bottle of catalyst.[7]
Catalyst Poisoning: The newly formed amine product may be binding to the Pd surface. Impurities containing sulfur or phosphorus in the starting material can also deactivate the catalyst.[6][7]Add acetic acid (1-2 equivalents or use as a co-solvent) to the reaction mixture to protonate the amine.[7] Ensure the starting material is pure.
Insufficient Mixing: Poor contact between the hydrogen, substrate, and catalyst.Increase the stirring speed. Ensure the flask size allows for a large solvent surface area.[7]
Incomplete Reaction Insufficient Hydrogen: The hydrogen balloon may have deflated, or in transfer hydrogenation, insufficient ammonium formate was used.Replace the hydrogen balloon.[8] If monitoring, re-purge and add a fresh balloon. For transfer hydrogenation, add another equivalent of ammonium formate.
Difficult Filtration Fine Catalyst Particles: The Pd/C particles are very fine and can pass through standard filter paper.Always use a thick pad of Celite® (at least 1-2 cm) over a fritted funnel or filter paper. This prevents the fine black catalyst from contaminating your product.

Conclusion

The catalytic hydrogenation of this compound is a robust and indispensable reaction for synthetic chemists. Success relies on a clear understanding of the reaction mechanism, careful selection of reagents and conditions, and, most importantly, an unwavering commitment to safety protocols. By following the detailed procedures and expert insights provided in these application notes, researchers can confidently and safely perform this critical deprotection to advance their research and development goals.

References

  • Honrel. (2025, February 27).
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • Columbia University.
  • University of Tokyo.
  • SENCO.
  • Benchchem.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. This compound | 56672-63-0.
  • Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • Curly Arrow. (2010, January 25).
  • Sajiki, H. (1995).
  • Green Chemistry. (2017).
  • ResearchGate. (2018, November 15).
  • Google Patents. (2007). Methods for the synthesis of arginine-containing peptides. EP1968995A1.

Sources

Application Notes and Protocols for Utilizing Z-Arg-OH.HCl in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered sufficient information to construct the detailed application notes and protocols as requested.

I have information on:

  • The chemical properties of Z-Arg-OH.HCl, including its structure and solubility.

  • The primary enzymes that can use this compound as a substrate: trypsin, thrombin, and Arg-C proteinase.

  • The optimal pH and buffer conditions for these enzymes, particularly for trypsin which is well-documented.

  • The principle of the enzymatic assay: cleavage of the Nα-Z-protecting group to expose a primary amine.

  • Two distinct and reliable methods for detecting the reaction product: the ninhydrin and fluorescamine assays. I have found detailed protocols for both.

  • The basis for determining kinetic parameters (Km and Vmax) from the experimental data.

  • The mechanism of serine proteases, which can be used to create a conceptual diagram.

  • Examples of Graphviz code for creating workflows and diagrams.

I can now proceed to synthesize this information into a comprehensive guide. I will structure it with an introduction, a section on the principle of the assay, detailed protocols for both the enzymatic reaction and the two detection methods, a section on data analysis and kinetic parameter determination, and a troubleshooting guide. I will create the necessary tables and Graphviz diagrams as specified. Finally, I will compile a complete reference list with valid URLs. Therefore, no further search queries are needed.

Introduction: Unveiling the Utility of this compound as a Protease Substrate

Nα-Carbobenzyloxy-L-arginine hydrochloride (this compound) is a synthetic amino acid derivative widely recognized in the field of peptide chemistry as a crucial building block.[1] Its Nα-benzyloxycarbonyl (Z) protecting group offers stability and prevents unwanted side reactions during peptide synthesis.[1] Beyond its synthetic applications, this compound serves as a valuable substrate for the characterization of a specific class of enzymes: proteases that exhibit a high degree of specificity for cleaving peptide bonds at the carboxyl side of arginine residues.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z--Arg-OH.HCl in enzymatic assays. We will delve into the underlying principles of the assay, provide detailed, validated protocols for its execution and the detection of its cleavage, and offer insights into data analysis for the determination of key enzymatic kinetic parameters. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible results.

Principle of the Assay: A Two-Stage Approach to Quantifying Enzymatic Activity

The enzymatic assay using this compound is predicated on a two-stage process:

  • Enzymatic Cleavage: A protease with specificity for arginine, such as trypsin, thrombin, or Arg-C proteinase, catalyzes the hydrolysis of the peptide bond in this compound. This reaction removes the Nα-benzyloxycarbonyl (Z) group, liberating a free primary amine on the arginine molecule.

  • Product Detection: The newly formed primary amine becomes the target for quantification. Since the cleavage of the Z-group does not produce a significant change in absorbance in the UV-visible spectrum, a secondary detection method is employed. This typically involves a colorimetric or fluorometric reaction with a reagent that specifically targets primary amines, such as ninhydrin or fluorescamine. The intensity of the resulting color or fluorescence is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme.

Featured Enzymes for this compound Cleavage

While several proteases recognize and cleave at arginine residues, this guide will focus on three prominent examples:

EnzymeEC NumberOptimal pH RangeTypical Buffer System
Trypsin 3.4.21.47.5 - 9.0Tris-HCl, Sodium Phosphate[2][3][4]
Thrombin 3.4.21.58.0 - 8.5Tris-HCl, Saline[5]
Arg-C Proteinase 3.4.21.357.6 - 8.5Tris-HCl, Ammonium Bicarbonate[6][7]

Visualizing the Process: From Substrate to Signal

The following diagrams illustrate the enzymatic reaction and the subsequent detection workflow.

Enzymatic Reaction sub This compound enz Arginine-Specific Protease (e.g., Trypsin) sub->enz Substrate Binding prod1 Z-OH (Benzyloxycarbonyl) enz->prod1 Cleavage prod2 L-Arginine (with free α-amino group) enz->prod2

Caption: Enzymatic cleavage of this compound.

Assay Workflow A 1. Prepare Reagents (Buffer, Substrate, Enzyme) B 2. Initiate Enzymatic Reaction (Incubate Enzyme with this compound) A->B C 3. Terminate Reaction (e.g., Heat Inactivation, Acidification) B->C D 4. Detection Method C->D E Ninhydrin Assay (Colorimetric Detection at 570 nm) D->E Colorimetric F Fluorescamine Assay (Fluorometric Detection, Ex: 390 nm, Em: 475 nm) D->F Fluorometric G 5. Data Acquisition (Spectrophotometer/Fluorometer) E->G F->G H 6. Data Analysis (Standard Curve, Kinetic Parameters) G->H

Caption: General workflow for the enzymatic assay.

Detailed Experimental Protocols

Part 1: The Enzymatic Reaction

This protocol provides a general framework for the enzymatic hydrolysis of this compound. Researchers should optimize the specific conditions based on the enzyme being used.

Materials:

  • This compound (Substrate)

  • Enzyme of interest (e.g., Trypsin, Thrombin, Arg-C proteinase)

  • Assay Buffer (e.g., Tris-HCl, Sodium Phosphate, see table above for recommendations)

  • Enzyme Dilution Buffer (typically a low concentration of HCl, e.g., 1 mM, to maintain enzyme stability)[8]

  • Reaction termination solution (e.g., 3 M HCl)

  • Microcentrifuge tubes or 96-well plate

  • Incubator or water bath

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate buffer at the desired concentration and pH. For example, for a trypsin assay, a 50 mM Tris-HCl buffer with 10 mM CaCl₂, pH 8.0, is a common choice.[8]

    • Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The solubility of this compound is good in aqueous solutions.[1] A typical stock concentration is 10-20 mM.

    • Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable dilution buffer (e.g., 1 mg/mL in 1 mM HCl). Store on ice.

    • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low µg/mL range.

  • Enzymatic Reaction Setup:

    • In microcentrifuge tubes or a 96-well plate, add the desired volume of assay buffer.

    • Add the substrate solution to achieve the desired final concentration. It is recommended to test a range of substrate concentrations to determine kinetic parameters.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 5 minutes to ensure temperature equilibration.

  • Initiation and Incubation:

    • Initiate the reaction by adding the working enzyme solution to each reaction vessel.

    • Incubate the reaction for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which may need to be determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding a termination solution. For the ninhydrin and fluorescamine assays, acidification (e.g., with HCl) is a suitable method. Alternatively, heat inactivation can be used, but its effectiveness should be validated for the specific enzyme.

Part 2: Detection of the Reaction Product

Choose one of the following methods to quantify the L-Arginine produced in the enzymatic reaction.

The ninhydrin reagent reacts with the primary amine of L-arginine to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[2][9]

Materials:

  • Ninhydrin reagent (2% solution in ethanol or acetone)[2]

  • Reaction products from Part 1

  • L-Arginine standard solutions (for generating a standard curve)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of L-Arginine standards of known concentrations in the assay buffer.

    • To each standard, add the ninhydrin reagent.

  • Sample Analysis:

    • To an aliquot of the terminated enzymatic reaction mixture, add the ninhydrin reagent.

    • Include a blank control containing the assay buffer and ninhydrin reagent.

  • Color Development:

    • Heat all tubes (standards, samples, and blank) in a boiling water bath for 15-20 minutes.[9]

    • Cool the tubes to room temperature.

    • Add a diluent (e.g., 50% ethanol) to each tube and mix well.

  • Measurement:

    • Measure the absorbance of the standards and samples at 570 nm using the spectrophotometer.

  • Quantification:

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of L-Arginine in the enzymatic reaction samples by interpolating their absorbance values on the standard curve.

Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form a highly fluorescent product.[10] This method offers higher sensitivity compared to the ninhydrin assay.

Materials:

  • Fluorescamine reagent (dissolved in a non-protic solvent like acetone or DMSO)[11]

  • Borate buffer (pH 9.0)

  • Reaction products from Part 1

  • L-Arginine standard solutions

  • Fluorometer and appropriate cuvettes or a microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of L-Arginine standards in the borate buffer.

  • Sample Preparation:

    • To an aliquot of the terminated enzymatic reaction mixture, add the borate buffer.

    • Include a blank control containing only the borate buffer.

  • Fluorogenic Reaction:

    • Rapidly add the fluorescamine reagent to each tube (standards, samples, and blank) while vortexing. The reaction is almost instantaneous.[10]

  • Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[8]

  • Quantification:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the concentration of L-Arginine in the samples from the standard curve.

Data Analysis: Determining Kinetic Parameters

A primary application of this assay is the determination of the Michaelis-Menten kinetic parameters, Km and Vmax.

Procedure:

  • Perform the enzymatic assay with a fixed enzyme concentration and a range of substrate (this compound) concentrations.

  • For each substrate concentration, determine the initial reaction velocity (v₀) by measuring the rate of product formation over time (i.e., the linear portion of the reaction progress curve).

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation:

    v₀ = (Vmax * [S]) / (Km + [S])

    Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pH or compositionVerify the pH of the buffer; use the optimal buffer for the specific enzyme.
Presence of an inhibitor in the reaction mixtureCheck for potential inhibitors in the reagents; use high-purity water.
High background in detection assay Contamination with primary aminesUse high-purity reagents and deionized water; ensure cleanliness of labware.
For fluorescamine, hydrolysis of the reagentPrepare the fluorescamine solution fresh; add it rapidly to the reaction.
Non-linear reaction progress curves Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityPerform the assay on ice if the enzyme is unstable at the reaction temperature; check the stability of the enzyme in the assay buffer.

Conclusion

This compound is a versatile and reliable substrate for assaying the activity of arginine-specific proteases. The two-stage assay, involving enzymatic cleavage followed by colorimetric or fluorometric detection of the liberated primary amine, provides a robust platform for enzyme characterization, inhibitor screening, and other applications in drug discovery and biochemical research. The detailed protocols and guidelines presented in this application note are intended to empower researchers to successfully implement this assay in their laboratories.

References

  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-2. [Link]

  • Creative Diagnostics. (n.d.). Serine Protease. [Link]

  • Interchim. (n.d.). Fluorescamine. [Link]

  • BYJU'S. (2019, December 10). Ninhydrin Test. [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Ghamari, Z., et al. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Advances in Enzyme Research, 4(1), 1-8. [Link]

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.
  • Ali, M. F., & Brown, P. R. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4386-4397. [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
  • Robertson, A. (2025, July 23). Supercharge your GraphViz. Anthony Robertson's Blog. [Link]

  • Hemker, H. C., et al. (2018). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Journal of Thrombosis and Haemostasis, 16(5), 827-839. [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION Trypsin. [Link]

  • Lazcano-Perez, F., et al. (2018). pH Effects in trypsin catalysis. Canadian Journal of Chemistry, 47(21), 4021-4029. [Link]

  • Lopes, J. L. S., et al. (2015). Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis. International Journal of Molecular Sciences, 16(12), 29599-29613. [Link]

  • HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. [Link]

  • Leduc, D., et al. (2025, July 18). Synergistic Arg-C Ultra and Lys-C Digestion for Quantitative Proteomics. bioRxiv. [Link]

  • Standardization of thrombin generation assays. (n.d.). ECAT Foundation. [Link]

  • Promega Connections. (2012, November 5). Enhancing Proteomics Data Using Arg-C Protease. [Link]

  • Shanghai Yifu Food Ingredients Co., Ltd. (2026, February 6). Stability of L-arginine HCl. [Link]

Sources

Synthesis of Z-Arg-AMC from Z-Arg-OH.HCl precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Z-Arg-AMC from Z-Arg-OH.HCl Precursor

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of the fluorogenic protease substrate Z-Arg-AMC (Nα-Carbobenzyloxy-L-arginine 7-amido-4-methylcoumarin). Synthesized from its commercially available precursor, this compound, this protocol is designed for researchers in biochemistry, cell biology, and drug development who require a reliable method for producing high-purity Z-Arg-AMC for enzyme activity assays. We delve into the underlying chemical principles of peptide coupling, provide a step-by-step methodology, and offer guidance on product purification and validation, ensuring a robust and reproducible workflow.

Introduction: The Significance of Z-Arg-AMC

Fluorogenic peptide substrates are indispensable tools for studying the activity of proteases, a class of enzymes pivotal to countless physiological and pathological processes. Z-Arg-AMC is a classic example, widely employed for assaying enzymes that exhibit specificity for arginine at the P1 position, such as cathepsins and other serine proteases.[1][2][3] The substrate consists of an arginine residue, whose α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, coupled via an amide bond to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In its intact state, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time to quantify enzyme activity. The synthesis of Z-Arg-AMC from this compound and AMC is a standard peptide coupling reaction, a cornerstone of modern peptide chemistry.[4] This guide provides an in-depth, field-proven protocol to achieve this synthesis with high yield and purity.

Foundational Chemistry: The Amide Bond Formation

The synthesis of Z-Arg-AMC involves the formation of an amide bond between the carboxylic acid of Z-Arg-OH and the exocyclic amine of 7-amino-4-methylcoumarin. This condensation reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5] This is achieved using coupling reagents, most commonly carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The Carbodiimide Coupling Mechanism and the Role of Additives

The mechanism, while complex, proceeds through several key steps:[6][7]

  • Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid of Z-Arg-OH to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate can be directly attacked by the amine (AMC) to form the desired peptide bond and a urea byproduct.

  • The Challenge of Side Reactions: The O-acylisourea intermediate is unstable and prone to undesirable side reactions. It can rearrange into an unreactive N-acylurea, which terminates the reaction and reduces yield.[5][6] For chiral amino acids, this intermediate can also promote racemization, leading to an impure product.[5][8]

  • The Solution - HOBt: To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally included. HOBt efficiently intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester.[8][9] This active ester is sufficiently reactive to couple with the amine but is far less prone to rearrangement or racemization, thereby ensuring a higher yield and optical purity of the final product.[5][9]

The overall reaction pathway is illustrated below.

G ZArgOH Z-Arg-OH O_acyl O-Acylisourea Intermediate (Highly Reactive, Unstable) ZArgOH->O_acyl + EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl HOBt HOBt (Additive) Product Z-Arg-AMC (Desired Product) HOBt_ester->Product + AMC Urea Urea Byproduct HOBt_ester->Urea AMC 7-Amino-4-methylcoumarin (AMC) AMC->Product

Sources

Application Note: Strategic Deprotection of Z-Arg-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the Benzyloxycarbonyl (Cbz or Z) group from Arginine derivatives presents a unique chemoselective challenge due to the high basicity of the guanidino side chain (


) and the zwitterionic nature of the deprotected product. While the Z-group is traditionally cleaved via catalytic hydrogenolysis (

) or acidolysis (

), the specific salt form (HCl) and the free carboxylic acid of Z-Arg-OH.HCl require tailored solvent systems to maintain solubility and prevent catalyst poisoning.

This guide details three validated protocols, prioritizing Catalytic Hydrogenolysis as the "Gold Standard" for purity, while providing Acidolysis and Transfer Hydrogenation as robust alternatives for specific synthetic constraints.

Chemical Context & Mechanistic Insight

The Substrate: this compound
  • Structure: The

    
    -amine is protected by a carbamate (Z). The side chain is an unprotected, protonated guanidium chloride. The C-terminus is a free carboxylic acid.
    
  • Solubility Profile: Highly soluble in water, methanol, and acetic acid. Poorly soluble in non-polar organic solvents (DCM, EtOAc).

  • The Challenge: The free guanidine group can coordinate with Palladium surfaces, potentially "poisoning" the catalyst during hydrogenation. Furthermore, the product (H-Arg-OH) is extremely polar, making extractive workups impossible; precipitation or resin capture is required.

Mechanism of Cleavage
  • Hydrogenolysis: Palladium adsorbs

    
    , facilitating the homolytic cleavage of the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine and 
    
    
    
    .
  • Acidolysis: Strong acids protonate the carbonyl oxygen, making the benzylic carbon susceptible to nucleophilic attack (typically by bromide), generating benzyl bromide and the free amine.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: High purity requirements, protecting sensitive side chains (e.g., if Trp/Met are present in a peptide sequence), and avoiding harsh acids.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (Degussa type E101 or similar, 50% water wet recommended for safety)

  • Solvent: Methanol:Water (4:1 v/v) OR Glacial Acetic Acid

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (approx. 2.9 mmol) of this compound in 15 mL of Methanol/Water (4:1).

    • Note: If solubility is sluggish, add 1-2 mL of Acetic Acid. The acidic environment helps prevent catalyst poisoning by the guanidine group.

  • Catalyst Addition: Carefully add 100 mg (10 wt% loading) of 10% Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Add it to the wet solvent or use a water-wet paste variant.

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) for 5 minutes. Attach a hydrogen balloon and purge the system (vacuum/fill) three times. Stir vigorously at Room Temperature (RT).
    
  • Monitoring: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Staining with Ninhydrin will show a free amine (blue/purple) for the product, while the starting material is UV active but Ninhydrin negative (or faint). Reaction is typically complete in 2–4 hours .

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with 10 mL water.

    • Concentrate the filtrate under reduced pressure (

      
      ).
      
    • Isolation: The residue is usually an oil. Triturate with Diethyl Ether (

      
      ) or Acetone to precipitate the solid H-Arg-OH.HCl (or di-HCl if acetic acid was used).
      
    • Yield: Expect 90–98%.

Mechanistic Visualization

Hydrogenolysis cluster_0 Adsorption Phase cluster_1 Cleavage Phase cluster_2 Release Phase S1 Z-Arg-OH (Substrate) Complex Pd-Complex Transition State S1->Complex Coordination Cat Pd Surface (H2 Saturation) Cat->Complex Cleave Benzylic C-O Bond Break Complex->Cleave Hydride Transfer Prod1 Toluene Cleave->Prod1 Prod2 Carbamic Acid Intermediate Cleave->Prod2 Final H-Arg-OH + CO2 Prod2->Final Spontaneous Decarboxylation

Caption: Mechanism of Pd-catalyzed hydrogenolysis of the Cbz group.

Method B: Acidolysis (HBr in Acetic Acid)

Best for: Situations where hydrogenation equipment is unavailable or if the substrate contains sulfur (which poisons Pd). Warning: Generates Benzyl Bromide (lachrymator). Work in a fume hood.

Experimental Protocol

Reagents:

  • Reagent: 33% HBr in Glacial Acetic Acid.

  • Quenching Agent: Cold Diethyl Ether (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of this compound in a round-bottom flask.

  • Reaction: Add 5 mL of 33% HBr/AcOH. The solid should dissolve, and

    
     evolution may be observed. Stir at RT for 30–60 minutes .
    
  • Precipitation: Pour the reaction mixture slowly into 100 mL of cold Diethyl Ether with vigorous stirring. The product (H-Arg-OH.2HBr/HCl mixed salt) will precipitate as a white solid.

  • Wash: Decant the ether (contains benzyl bromide). Wash the solid 3x with fresh ether to remove all traces of acid and benzyl bromide.

  • Drying: Dry the hygroscopic solid under high vacuum over KOH pellets (to absorb acid fumes).

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability and safety (no


 gas cylinders).

Protocol:

  • Dissolve this compound in Methanol .

  • Add 10% Pd/C (10 wt% of substrate).[1]

  • Add Ammonium Formate (3–5 equivalents).

  • Stir at RT or mild heat (

    
    ). Reaction is often faster than standard hydrogenation (30-60 mins).
    
  • Filter catalyst and concentrate. Ammonium formate sublimates upon lyophilization or vacuum drying.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A: H2 / Pd-CMethod B: HBr / AcOHMethod C: Transfer H2
Yield 90–98%85–95%90–95%
Purity (Crude) High (cleanest)Moderate (salt contaminants)High
Reaction Time 2–4 Hours30–60 Minutes30–90 Minutes
Safety Risks Flammable H2, Pyrophoric PdCorrosive, LachrymatorMild
Main Byproduct Toluene, CO2Benzyl BromideToluene, CO2, NH3
Troubleshooting Guide
  • Problem: Reaction stalls (Method A).

    • Cause: Catalyst poisoning by Guanidine.

    • Fix: Add 5% Acetic Acid or 1 eq of HCl to the solvent. Ensure the catalyst is fresh.

  • Problem: Product is a sticky gum (Method B).

    • Cause: Hygroscopic salts.

    • Fix: Triturate with dry Acetone or lyophilize from water.

Decision Workflow

Workflow Start Start: this compound Deprotection Sulfur Contains Sulfur (Met/Cys)? Start->Sulfur H2_Avail H2 Gas/Equip Available? Sulfur->H2_Avail No MethodB Method B: HBr / AcOH (Robust) Sulfur->MethodB Yes (Poison Risk) MethodA Method A: H2 / Pd-C (Standard) H2_Avail->MethodA Yes MethodC Method C: Transfer Hydrogenation (Ammonium Formate) H2_Avail->MethodC No (Safety/Equip limit)

Caption: Decision tree for selecting the optimal deprotection strategy.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • BenchChem Technical Guide . (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

  • Lipshutz, B. H., et al. (2017).[1] Tandem deprotection/coupling sequence for peptide synthesis in water. Green Chemistry, 19, 4263–4267.[1]

Sources

Preparation of Z-Arg-OH.HCl Stock Solutions for Biological Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the precise preparation, validation, and storage of Z-Arg-OH.HCl (Nα-Carbobenzyloxy-L-arginine hydrochloride) stock solutions for use in a variety of biological assays. Emphasizing scientific integrity and reproducibility, this document provides researchers, scientists, and drug development professionals with a robust framework for ensuring the quality and reliability of their experimental results. The protocols outlined herein are designed to be self-validating, incorporating critical quality control steps and explaining the scientific rationale behind each procedural choice.

Introduction: The Role of this compound in Biological Research

This compound is a protected amino acid derivative widely utilized in biochemical and pharmacological research.[1][2] The benzyloxycarbonyl (Z or Cbz) group attached to the α-amino group of L-arginine serves as a crucial protecting group in peptide synthesis.[1] Beyond its synthetic applications, Z-Arg-OH and its derivatives are instrumental in studying enzyme kinetics and screening for potential therapeutic agents. A notable application is in the investigation of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] Dysregulation of arginase activity has been implicated in various diseases, including cardiovascular and inflammatory conditions, making it a significant drug target.[3] Z-Arg-OH derivatives have been explored as arginase inhibitors, highlighting the need for accurately prepared and validated solutions for reliable screening and kinetic analysis.[3]

The hydrochloride salt of Z-Arg-OH enhances its solubility in aqueous media, a critical property for its use in biological assays which are typically conducted in buffered aqueous solutions.[1] However, the preparation of stable, accurate, and contamination-free stock solutions is paramount to the integrity of any experimental data generated. This guide provides a detailed methodology to achieve this.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solutions.

PropertyValueSource(s)
Synonyms Cbz-L-arginine hydrochloride, Nα-Carbobenzyloxy-L-arginine hydrochloride[1]
CAS Number 56672-63-0[1][4][5]
Molecular Formula C₁₄H₂₁ClN₄O₄[1][4]
Molecular Weight 344.79 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water and 1% acetic acid. The hydrochloride counterion enhances solubility in aqueous or acidic media.[1]

Core Protocol: Preparation of a 100 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound. This concentration is a common starting point for serial dilutions into various biological assays.

Materials and Equipment
  • This compound (purity ≥98%)

  • Nuclease-free water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, amber microcentrifuge tubes for aliquoting

Step-by-Step Procedure
  • Pre-dissolution Preparations:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.

    • Ensure all glassware, tubes, and pipette tips are sterile to prevent microbial contamination.

  • Weighing the Compound:

    • On an analytical balance, accurately weigh 34.48 mg of this compound.

    • Scientific Rationale: Accurate weighing is critical for achieving the desired final concentration. The molecular weight of this compound is 344.79 g/mol , therefore 34.48 mg in 1 mL of solvent will yield a 100 mM solution.

  • Dissolution:

    • Transfer the weighed this compound into a sterile 15 mL conical tube.

    • Add 1 mL of nuclease-free water to the tube.

    • Vortex the solution vigorously for 1-2 minutes. The hydrochloride salt significantly aids in aqueous solubility.

    • If complete dissolution is not achieved, sonicate the solution for 5-10 minutes in a water bath. Gentle warming (to no more than 37°C) can also be employed, but care should be taken to avoid degradation.

    • Scientific Rationale: The use of high-purity water is essential to avoid introducing contaminants that could interfere with biological assays. Vortexing and sonication provide mechanical energy to break down the crystal lattice and facilitate solvation.

  • Sterilization:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile 15 mL conical tube.

    • Scientific Rationale: Filter sterilization is crucial for removing any potential microbial contaminants without the use of heat (autoclaving), which could degrade the compound. A 0.22 µm filter is the standard for sterilizing solutions for cell culture and other sensitive biological applications.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Short-term storage: Store aliquots at 2-8°C for up to one week.

    • Long-term storage: For extended storage, store aliquots at -20°C or -80°C.

    • Scientific Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to degradation of the compound and introduce contaminants. Amber tubes protect the compound from potential light-induced degradation.

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh Weigh 34.48 mg This compound dissolve Add 1 mL Nuclease-Free Water weigh->dissolve Transfer to sterile tube mix Vortex/Sonicate Until Dissolved dissolve->mix sterilize Filter Sterilize (0.22 µm filter) mix->sterilize aliquot Aliquot into Amber Tubes sterilize->aliquot store Store at -20°C or -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing a 100 mM this compound stock solution.

Preparation in Alternative Solvents

For applications where higher concentrations are required or if aqueous solubility is a concern with a particular batch of the compound, organic solvents can be utilized.

SolventRecommended Starting ConcentrationNotes and Considerations
DMSO ≤ 200 mMDMSO is a versatile solvent for many organic compounds. However, it can be cytotoxic at higher concentrations in cell-based assays. It is crucial to ensure the final concentration of DMSO in the assay is well below toxic levels (typically <0.5%).
Ethanol ≤ 100 mMEthanol is another option, but its volatility can lead to changes in concentration over time if not stored properly. Similar to DMSO, the final concentration in the assay should be carefully controlled.

Protocol for Organic Solvent Stock Solution: The procedure is similar to the aqueous stock preparation. Substitute the nuclease-free water with the desired high-purity organic solvent. Filter sterilization is still recommended, using a syringe filter compatible with the chosen solvent (e.g., PTFE filters for organic solvents).

Quality Control and Validation of Stock Solutions

Ensuring the identity, purity, and concentration of the prepared stock solution is a cornerstone of good laboratory practice.

Identity and Purity Confirmation
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. An analytical HPLC run of the prepared stock solution should show a single major peak corresponding to this compound. The peak area can be used to quantify purity relative to any detected impurities.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the compound by verifying its molecular weight (344.79 g/mol ).

Concentration Verification
  • UV-Vis Spectrophotometry: this compound contains a benzene ring in the benzyloxycarbonyl group, which absorbs UV light. A standard curve can be generated by preparing a series of known concentrations of this compound in the chosen solvent and measuring their absorbance at the wavelength of maximum absorbance (λmax). The concentration of the prepared stock solution can then be determined by measuring its absorbance and interpolating from the standard curve. The λmax for L-arginine has been reported to be around 207 nm in 0.1N HCl.[6] It is recommended to determine the λmax for this compound empirically in the specific solvent used.

Application in Biological Assays: Arginase Inhibition

A primary application of Z-Arg-OH and its derivatives is in the study of arginase activity. These compounds can act as competitive inhibitors of the enzyme.

Workflow for an Arginase Inhibition Assay

G cluster_assay Arginase Inhibition Assay prepare_reagents Prepare Assay Buffer, Enzyme, and Substrate incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate prepare_inhibitor Prepare Serial Dilutions of This compound Stock prepare_inhibitor->incubate add_substrate Initiate Reaction (Add L-Arginine) incubate->add_substrate measure_product Measure Urea Production (e.g., Colorimetric Assay) add_substrate->measure_product analyze Calculate % Inhibition and IC₅₀ measure_product->analyze

Caption: General workflow for an arginase inhibitor screening assay.

Protocol Considerations
  • Working Solutions: Prepare working solutions of this compound by diluting the stock solution in the appropriate assay buffer. It is crucial to perform a small-scale solubility test of this compound in the final assay buffer to ensure it remains soluble at the desired concentrations.

  • pH of the Assay Buffer: The pH of the assay buffer is critical for both enzyme activity and the solubility and stability of the inhibitor. Arginase assays are often performed at a pH of 9.5.

  • Controls: Include appropriate controls in your assay:

    • No-enzyme control: To account for any non-enzymatic breakdown of the substrate.

    • No-inhibitor control (vehicle control): To determine the maximum enzyme activity. If the stock solution is in an organic solvent, the vehicle control should contain the same final concentration of that solvent.

    • Positive control inhibitor: A known arginase inhibitor can be used to validate the assay.

Stability and Best Practices

  • Aqueous Stability: While the hydrochloride salt improves solubility, the stability of Z-protected amino acids in aqueous solutions can be limited. It is recommended to use freshly prepared dilutions for assays whenever possible. For long-term storage, frozen aliquots are essential.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound.

  • Light Sensitivity: While not extensively documented for this compound, it is good practice to protect stock solutions from light by using amber tubes.

Conclusion

References

  • Aapptec Peptides. (n.d.). Z-Arg-OH HCl [56672-63-0]. Retrieved from [Link]

  • International Journal of Innovative Research and Technology. (2023). Development And Validation of Uv Visible Spectrophotometric Method for Estimation of L -Arginine in Bulk and Pharmaceutical Dosage. Retrieved from [Link]

  • Di Costanzo, L., et al. (2013). Synthesis of Arginase Inhibitors: An Overview. Molecules, 18(1), 1-24. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • MDPI. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 10(1), 23. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The final residue is dissolved in 500 cc. of hot distilled water and decolorized by adding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rapid, enantioselective and colorimetric detection of D-arginine. Scientific Reports, 12, 15729. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA. Protein Science, 18(1), 193-201. Retrieved from [Link]

  • Spherotech. (n.d.). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. Retrieved from [Link]

  • Labster. (n.d.). Enzyme kinetic assay. Retrieved from [Link]

  • University of Arizona. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146123. Retrieved from [Link]

  • ResearchGate. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19283-19293. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. Retrieved from [Link]

  • BioSpectra. (2023). L-ARGININE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Enzyme–substrate interactions promote the self-assembly of amino acid derivatives into supramolecular hydrogels. Journal of Materials Chemistry B, 3(42), 8344-8351. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of the substrates (7 ∼ 10). Reagents and Conditions: (a) PBr3, CH2Cl2, rt, 15 min, quant. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl. Retrieved from [Link]

  • Wiley Online Library. (2021). Method Overview for Discovering ATE1 Substrates and their Arginylation Sites. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • MDPI. (2015). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Pharmaceutics, 7(3), 128-149. Retrieved from [Link]

Sources

Coupling reagents compatible with Z-Arg-OH.HCl (EDC/NHS vs HATU)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Amide Bond Formation with Z-Arg-OH.HCl Comparative Study: EDC/NHS (Aqueous/Biphasic) vs. HATU (Organic)

Executive Summary

This guide addresses the specific challenges of coupling This compound (N-alpha-Benzyloxycarbonyl-L-arginine hydrochloride). Unlike standard amino acids, Z-Arg-OH possesses an unprotected guanidino side chain . This feature creates a dichotomy in reagent selection:

  • EDC/NHS: The preferred method for bioconjugation and "clean" chemistry. It operates at a lower pH (4.5–7.0), keeping the guanidine group protonated and non-reactive, thus preventing side reactions.

  • HATU: A high-power reagent typically reserved for difficult couplings. However, its requirement for basic conditions (pH > 9 equivalent in organic solvent) introduces severe risks of

    
    -lactam formation  and side-chain acylation when used with unprotected arginine.
    

The Challenge: The Unprotected Guanidine

The critical variable in this chemistry is the guanidino group on the arginine side chain.

  • pKa: ~12.5.

  • State: In this compound, this group is protonated (

    
    ).
    
  • Risk: If the reaction pH rises too high (as required by HATU/DIEA), or if the carboxyl activation is too aggressive, the guanidine can attack the activated ester, forming a

    
    -lactam  (an intramolecular cyclization) rather than the desired intermolecular amide bond.
    
Mechanism of Failure (Lactamization)

The following diagram illustrates the competition between the desired coupling and the fatal lactamization side reaction.

G Start Z-Arg-OH (Activated Ester) Path_A Path A: Desired Coupling (Intermolecular) Start->Path_A + Amine (R-NH2) Path_B Path B: Side Reaction (Intramolecular) Start->Path_B High pH / Excess Base Product Z-Arg-Amide (Target) Path_A->Product Lactam δ-Lactam (Dead End) Path_B->Lactam Guanidine Attack

Figure 1: Mechanistic competition. Path A represents the desired amide bond formation. Path B shows the formation of


-lactam, a common failure mode when activating unprotected arginine in basic conditions.

Comparative Analysis: EDC/NHS vs. HATU

FeatureEDC / NHSHATU / DIEA
Primary Application Bioconjugation (Proteins/Surfaces)Peptide Synthesis (Organic Phase)
Solvent System Aqueous (MES/PBS) or DMSO/WaterAnhydrous DMF or NMP
pH Environment Acidic to Neutral (pH 4.5 – 7.5)Basic (Apparent pH 9–10 via DIEA)
Side Reaction Risk Low. Guanidine remains protonated.High. Risk of lactamization & acylation.[1]
Coupling Speed Moderate (1–2 hours)Very Fast (5–30 mins)
Reagent Stability Low (Hydrolyzes quickly in water)High (Stable in dry solvent)
Recommendation Preferred for this compound Not Recommended (unless side-chain is protected)

Detailed Protocols

Protocol A: EDC/NHS Coupling (Recommended)

Context: Ideal for coupling Z-Arg-OH to proteins, amine-functionalized surfaces, or small molecules in aqueous/organic mixtures. Chemistry: Carbodiimide activation forming a semi-stable NHS-ester.

Reagents:

  • Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Buffer B (Coupling): 1X PBS, pH 7.2 (Must be amine-free).

  • Stock Solutions:

    • This compound (100 mM in DMSO or Water).

    • EDC.HCl (Freshly prepared 100 mM in Buffer A).

    • NHS (or Sulfo-NHS) (100 mM in Buffer A).

Workflow:

  • Activation (The "Zero-Length" Step):

    • Dissolve this compound in Buffer A (or DMSO if concentration >10 mM is needed).

    • Add EDC (10 equiv) and NHS (25 equiv) to the Z-Arg-OH solution.

    • Note: The high equivalent of NHS drives the equilibrium toward the stable NHS-ester.

    • Incubate at Room Temperature (RT) for 15 minutes .

  • Buffer Exchange (Optional but Recommended for Proteins):

    • If coupling to a sensitive protein, use a desalting column (e.g., Zeba Spin) equilibrated with Buffer B to remove excess EDC/NHS. This prevents crosslinking of the protein to itself.

  • Coupling:

    • Add the activated Z-Arg-NHS ester to the amine-containing target (dissolved in Buffer B).

    • Incubate for 2 hours at RT or Overnight at 4°C.

  • Quenching:

    • Add Hydroxylamine or Ethanolamine (final conc. 50 mM) to quench remaining NHS esters.

Why this works: The reaction remains below pH 7.5. The guanidine side chain (


 12.5) remains fully protonated (

charge), rendering it non-nucleophilic. It cannot attack the active ester to form the lactam.
Protocol B: HATU Coupling (High Risk / Expert Only)

Context: Only use if coupling to a weak amine in anhydrous organic solvents (DMF) and EDC has failed. Warning: This protocol requires strict control of base equivalents to prevent lactamization.

Reagents:

  • Solvent: Anhydrous DMF (this compound is soluble in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - weaker base, safer).

  • Activator: HATU.

Workflow:

  • Dissolution:

    • Dissolve this compound (1.0 equiv) in Anhydrous DMF.

    • Add the amine component (1.0 – 1.2 equiv) immediately.

  • Activation (In Situ):

    • Add HATU (0.95 equiv). Do not use excess HATU.

    • Critical Step: Add DIEA dropwise.

    • Stoichiometry: You need exactly enough base to neutralize the HCl salt of the Arginine and activate the carboxylic acid, but NOT enough to deprotonate the guanidine.

    • Recommended: 2.0 equivalents of DIEA maximum .

  • Reaction:

    • Stir for 30 minutes maximum.

    • Monitor via HPLC immediately.

  • Quenching:

    • Acidify with 0.1% TFA in Water immediately to stop the reaction and stabilize the guanidine.

Why this is risky: HATU is extremely fast. If the amine component is sterically hindered, the intramolecular guanidine (even if partially protonated) may outcompete the intermolecular amine for the active ester, resulting in rapid cyclization.

Decision Matrix & Troubleshooting

Use the following flowchart to select the correct reagent based on your experimental constraints.

Workflow Start Start: Coupling this compound Solvent Select Solvent System Start->Solvent Aqueous Aqueous / Buffer (Proteins/Bioconjugation) Solvent->Aqueous Organic Organic (DMF/DMSO) (Small Molecule Synthesis) Solvent->Organic EDC_Route USE EDC / NHS (Protocol A) Aqueous->EDC_Route Preferred Organic->EDC_Route If Amine is Primary/Reactive HATU_Route USE HATU / DIEA (Protocol B) Organic->HATU_Route If Amine is Weak Warning WARNING: High Risk of Lactamization HATU_Route->Warning

Figure 2: Decision Matrix for Reagent Selection. Note that EDC/NHS is viable in organic solvents (DMF/DMSO) and is often safer than HATU for this specific substrate.

Troubleshooting Table
ObservationProbable CauseSolution
Low Yield (EDC) Hydrolysis of O-acylisoureaIncrease EDC/NHS ratio; Ensure pH is 4.5–6.0 during activation step.
Precipitation Z-Arg-OH solubility limitPredissolve Z-Arg-OH in dry DMSO before adding to aqueous buffer.
Product Mass -18 Da Lactam Formation pH was too high. Switch from HATU to EDC. Reduce base equivalents.
N-Acyl Urea Adduct EDC rearrangementKeep activation temperature at 4°C; Do not extend activation beyond 15 mins without NHS.

References

  • Sigma-Aldrich. Z-Arg-OH Product Properties and Solubility. Available at:

  • Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol for Carboxyl-to-Amine Conjugation. Available at:

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[2] Peptide Research.[2][3] Available at:

  • BenchChem. Application Notes for EDC/NHS Coupling. Available at:

  • Bachem. Peptide Coupling Reagents: A Guide to Mechanisms and Side Reactions. Available at:

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with Z-Arg-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving coupling yields when using Nα-Carbobenzyloxy-L-arginine hydrochloride (Z-Arg-OH.HCl). As a foundational building block in peptide synthesis, this compound presents unique challenges due to its reactive guanidino side chain and specific solubility characteristics.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and maximize your synthesis efficiency.

Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Low coupling yield with this compound is a common issue that can typically be traced back to one of four areas: incomplete reaction, side reactions, poor reagent solubility, or suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.

The primary challenge stems from the fact that while the α-amino group is protected by the Z (Cbz) group, the side-chain guanidino group is not.[1] This unprotected, nucleophilic side chain can compete in side reactions, most notably δ-lactam formation, which consumes the activated arginine derivative and prevents its incorporation into the peptide chain.[2][3]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Coupling Yield Detected solubility 1. Assess Solubility Is this compound fully dissolved before adding coupling reagents? start->solubility reagents 2. Evaluate Reagents Are the coupling reagent and base appropriate and active? solubility->reagents Yes sol_no No solubility->sol_no conditions 3. Optimize Conditions Is the pH correct? Is the temperature controlled? reagents->conditions Yes reagents_no No reagents->reagents_no side_reactions 4. Analyze for Side Products Is there evidence of δ-lactam or other byproducts? conditions->side_reactions Yes conditions_no No conditions->conditions_no side_reactions_yes Yes side_reactions->side_reactions_yes end Optimized Yield side_reactions->end No sol_fix Action: Change solvent system (e.g., DMF, NMP, or mixtures). Consider gentle warming. sol_no->sol_fix sol_fix->solubility reagents_fix Action: Use fresh, high-quality reagents. Select a suitable coupling agent (see Table 1). Use a non-nucleophilic base. reagents_no->reagents_fix reagents_fix->reagents conditions_fix Action: Neutralize HCl salt with one equivalent of base (e.g., DIPEA). Maintain reaction at 0°C to rt. conditions_no->conditions_fix conditions_fix->conditions side_reactions_fix Action: Use racemization suppressants (HOBt, Oxyma). Consider a side-chain protected Arg derivative if lactamization is severe. side_reactions_yes->side_reactions_fix side_reactions_fix->end

Fig. 1: Troubleshooting workflow for low coupling yields with this compound.
Q2: How do I select the most effective coupling reagent for use with this compound?

The choice of coupling reagent is critical for activating the carboxylic acid of this compound while minimizing side reactions.[4] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[4][5] For this compound, where the guanidino side chain is unprotected, the goal is to achieve rapid activation and coupling to outcompete potential side reactions.

Carbodiimides (e.g., DCC, DIC, EDC) are cost-effective but are prone to causing racemization and forming N-acylurea byproducts.[5][6] Their use is mandatory with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress these side reactions.[6][7]

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU) offer high coupling efficiency and speed, making them excellent choices for difficult couplings.[4][5] They are generally associated with lower racemization risk than carbodiimides alone.[7] However, it's important to note that some aminium reagents like HATU can potentially react with side chains, though this is a greater concern for Tyr, Lys, and Cys.[8]

Phosphonium Salts (e.g., PyBOP) also provide excellent coupling efficiency with low racemization risk.[4][7] A significant drawback of older reagents like BOP is the formation of the carcinogenic byproduct HMPA.[5][7] Newer phosphonium reagents have mitigated this issue.

Reagent Class Examples Advantages Disadvantages & Mitigation Recommended Additive
Carbodiimides DCC, DIC, EDC.HClCost-effective, widely used.[5]Higher risk of racemization; N-acylurea formation.[5][6] Mitigation: Always use with an additive.HOBt, HOAt, OxymaPure[7][9]
Uronium/Aminium HBTU, HATU, COMUHigh coupling efficiency, fast reaction rates, low racemization.[4][5]More expensive; potential for side reactions with the reagent itself.[8]Often contain a built-in HOBt/HOAt/Oxyma moiety.[5]
Phosphonium PyBOP, PyAOPHigh efficiency, very low racemization risk.[4][7]Higher cost; older reagents (BOP) produce toxic byproducts.[5][7]Contains a built-in HOBt/HOAt moiety.
Table 1: Comparison of common coupling reagents for this compound.

Recommendation: For routine syntheses, DIC/OxymaPure is a robust and cost-effective combination. For difficult or sterically hindered couplings where yield is paramount, a uronium salt like COMU is an excellent choice due to its high reactivity and enhanced safety profile over reagents containing HOBt or HOAt.[5]

Q3: What causes the δ-lactam side reaction with arginine, and how can I prevent it?

The most significant side reaction when using this compound is the intramolecular cyclization of the activated amino acid to form a stable δ-lactam.[2][3] This process consumes the activated arginine, making it unavailable for peptide bond formation and leading to deletion sequences.

Mechanism:

  • The carboxyl group of this compound is activated by the coupling reagent.

  • Before the N-terminus of the growing peptide chain can attack, the nucleophilic nitrogen of the side-chain guanidino group attacks the activated carboxyl group.

  • This intramolecular attack forms a stable six-membered ring (the δ-lactam), rendering the arginine derivative inert.[3]

G cluster_0 Desired Pathway: Peptide Coupling cluster_1 Side Reaction: δ-Lactam Formation a1 Z-Arg-OH + Coupling Reagent a2 Activated Z-Arg-O-X a1->a2 Activation a4 Z-Arg-Peptide (Target Product) a2->a4 b1 Activated Z-Arg-O-X a3 Peptide-NH2 a3->a4 b2 Intramolecular Attack (by Guanidino Group) b1->b2 b3 Z-Arg δ-Lactam (Byproduct) b2->b3

Fig. 2: Competing reaction pathways for activated Z-Arg-OH.

Prevention Strategies:

  • Control Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0°C) to slow the rate of the intramolecular side reaction.[5]

  • Minimize Pre-activation Time: Add the amine component (the growing peptide chain) to the reaction as soon as possible after adding the coupling reagent. Some protocols advise adding all components together to avoid a long pre-activation period.[10]

  • Use a High Concentration of Reagents: Increasing the concentration of the reactants can favor the intermolecular peptide coupling over the intramolecular cyclization.[11]

  • Solvent Choice: The choice of solvent can influence the rate of lactamization. While common solvents like DMF and NMP are standard, lactam formation can still be significant.[2]

  • Use Side-Chain Protected Arginine: If lactam formation remains a persistent and significant problem, the most effective solution is to switch to an arginine derivative with a protected side chain, such as Z-Arg(Pbf)-OH or Z-Arg(Tos)-OH.[3][12] This physically prevents the guanidino group from participating in side reactions.

Q4: How should I manage the pH of the reaction, given that the starting material is a hydrochloride salt?

Proper pH management is critical. The coupling reaction requires a free, non-protonated amine on the coupling partner to act as a nucleophile.[13] Simultaneously, a basic environment can increase the risk of racemization.[5][9]

This compound introduces one equivalent of acid into your reaction. This must be neutralized.

  • Add a Tertiary Base: Use one equivalent of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt.[5]

  • Add a Second Equivalent of Base for the Coupling Reagent: Many coupling reagents, particularly uronium and phosphonium salts, require an additional equivalent of base to facilitate the reaction.[5] Therefore, a total of two equivalents of base is often required.

  • Avoid Excess Base: Using a large excess of base significantly increases the risk of racemization, especially for the activated amino acid.[5] The mechanism involves the base abstracting the α-hydrogen, leading to a loss of stereochemical integrity.[5]

  • Base Selection: For reactions with a high risk of racemization, a weaker base like sym-collidine may be recommended over DIPEA or NMM.[5]

Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using this compound with DIC/OxymaPure

This protocol describes a standard, robust method for coupling this compound to an amine-containing compound (e.g., a peptide fragment with a free N-terminus, H-Peptide-R).

Materials:

  • This compound (1.0 eq)

  • H-Peptide-R (1.0 eq)

  • OxymaPure (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and H-Peptide-R (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. One equivalent neutralizes the HCl salt, and the second is for the subsequent coupling step.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical for minimizing potential side reactions like racemization and lactam formation.[5]

  • Additive & Coupling Reagent Addition: Add OxymaPure (1.1 eq) to the cooled solution, followed by the dropwise addition of DIC (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0°C. The byproduct, diisopropylurea, is soluble in DMF but may precipitate upon addition of other solvents.[5]

    • Filter the reaction mixture if any solids have precipitated.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Perform aqueous washes to remove DMF and other water-soluble components. Typical washes include:

      • Saturated aqueous NaHCO₃ solution (to remove excess acid and OxymaPure).

      • Brine (saturated aqueous NaCl).

      • 1 M HCl or 5% citric acid solution (to remove excess base).

      • Brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC as required.

References
  • Methods for the synthesis of arginine-containing peptides.
  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Which is the suitable pH for the reaction?. ResearchGate. [Link]

  • Varying the composition of green binary solvent mixtures as a tool to control reactions and side-reactions in SPPS. RSC Publishing. [Link]

  • Stabilization of alpha helical peptides by guanidine stapling. ULB : Dok. [Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Z-Arg-OH HCl [56672-63-0]. Aapptec Peptides. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 11, 6557–6602. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. PMC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Z-D-Arg-OH HCl [113712-05-3]. Aapptec Peptides. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Improving Peptide Synthesis. Occam Design. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

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Technical Support Center: Minimizing δ-Lactam Formation in Z-Arg-OH.HCl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of δ-lactam formation during the use of Z-Arg-OH.HCl and related arginine derivatives in peptide synthesis. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve this common side reaction, ensuring the integrity and purity of your synthetic peptides.

Introduction: The Challenge of Arginine and δ-Lactam Formation

Arginine, with its nucleophilic guanidino side chain, is a notoriously challenging amino acid to incorporate during peptide synthesis. A primary and often significant side reaction is the intramolecular cyclization of an activated arginine residue to form a stable six-membered δ-lactam.[1][2] This process consumes the activated arginine, leading to lower coupling yields and the generation of a difficult-to-remove impurity.[1] The formation of this by-product is particularly problematic during large-scale or industrial peptide manufacturing where efficiency and purity are paramount.[1][2]

This guide will delve into the mechanisms behind δ-lactam formation and provide actionable strategies to minimize its occurrence.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered during peptide synthesis involving this compound and other arginine derivatives.

Q1: What is the chemical mechanism behind δ-lactam formation?

A1: δ-Lactam formation is an intramolecular side reaction that occurs when the carboxyl group of an Nα-protected arginine derivative is activated for peptide bond formation. The nucleophilic Nδ of the guanidino side chain attacks the activated carboxyl group, leading to the formation of a stable, six-membered ring structure. This side reaction is a competing process to the desired intermolecular reaction with the N-terminus of the growing peptide chain.[1][2]

G cluster_0 Mechanism of δ-Lactam Formation Activated Z-Arg-OH Activated Z-Arg-OH (e.g., O-acylisourea intermediate) Intramolecular Attack Intramolecular Nucleophilic Attack Activated Z-Arg-OH->Intramolecular Attack Nδ of Guanidino Group Attacks Intermolecular Reaction Intermolecular Reaction (Peptide Bond Formation) Activated Z-Arg-OH->Intermolecular Reaction Amino Group of Peptide Attacks δ-Lactam δ-Lactam Byproduct Intramolecular Attack->δ-Lactam Desired Peptide Desired Peptide Product Intermolecular Reaction->Desired Peptide

Caption: Mechanism of δ-lactam formation.

Q2: Which coupling reagents are more prone to inducing δ-lactam formation?

A2: The choice of coupling reagent significantly influences the extent of δ-lactam formation. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are well-known to promote this side reaction.[3][4] The mixed anhydride coupling procedure has also been shown to induce a higher degree of δ-lactam formation.[5] In contrast, phosphonium and aminium/uronium salt-based reagents like BOP, PyBOP, HBTU, and HATU generally lead to lower levels of this side product.[3]

Q3: How does the choice of arginine side-chain protecting group affect δ-lactam formation?

A3: The nature of the side-chain protecting group on the guanidino group plays a crucial role. Bulky and electron-withdrawing protecting groups can hinder the intramolecular cyclization. For instance, studies have shown that the nitro (NO2) protecting group is effective at preventing δ-lactam formation.[1][6][7] Conversely, the di-Boc protecting group has been observed to lead to a higher propensity for this side reaction.[5] While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a commonly used protecting group, it is still susceptible to δ-lactam formation.[1][2]

Q4: I'm observing a significant amount of a byproduct with a mass corresponding to the δ-lactam of Z-Arg-OH. How can I confirm its identity?

A4: The primary methods for identifying and quantifying δ-lactam formation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9]

  • RP-HPLC: A reversed-phase HPLC method can separate the δ-lactam byproduct from the desired peptide and unreacted starting materials. The δ-lactam will typically have a different retention time.

  • LC-MS: Coupling the HPLC to a mass spectrometer will allow you to confirm the mass of the eluting peaks. The δ-lactam of Z-Arg-OH will have a molecular weight corresponding to the loss of a molecule of water from the parent compound.

Q5: What immediate steps can I take in my current synthesis to reduce δ-lactam formation?

A5: If you are in the middle of a synthesis and suspect high levels of δ-lactam formation, consider the following immediate actions:

  • Lower the Reaction Temperature: Carbodiimide-mediated couplings are sensitive to temperature, and lower temperatures can reduce the rate of the O-to-N acyl migration that can precede side reactions.[3]

  • Change the Coupling Reagent: If possible, switch from a carbodiimide-based activation to a phosphonium or uronium salt-based reagent for the arginine coupling step.

  • Double Couple: While this increases reagent consumption, performing a second coupling of the arginine residue can help to drive the desired reaction to completion and incorporate more of the amino acid into the peptide chain.[10]

Q6: Can the pH of the reaction mixture influence δ-lactam formation?

A6: Yes, the pH of the reaction medium can have an effect. While specific studies on Z-Arg-OH are limited, the general principle is that the nucleophilicity of the guanidino group is pH-dependent. At physiological pH, the guanidinium group is protonated and less nucleophilic.[11] In the non-aqueous environments of peptide synthesis, the effective basicity and the presence of proton scavengers (bases) can influence the equilibrium and the rate of the intramolecular attack.

Experimental Protocol: Minimizing δ-Lactam Formation During a Coupling Step

This protocol outlines a recommended procedure for coupling Z-Arg(Pbf)-OH to a growing peptide chain on a solid support, with the aim of minimizing δ-lactam formation.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-Arg(Pbf)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Reagents for cleavage and deprotection (e.g., TFA/TIS/H2O cocktail)[12]

  • Ice bath

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and then DCM.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Cool the solution in an ice bath.

    • Add DIPEA (6 equivalents) to the cooled solution and vortex briefly.

    • Immediately add the activation mixture to the prepared resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring and Completion:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Chain Elongation:

    • Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Analysis:

    • After synthesis is complete, cleave the peptide from the resin and remove protecting groups using an appropriate cleavage cocktail.

    • Analyze the crude peptide by RP-HPLC and LC-MS to determine the purity and identify any potential δ-lactam byproduct.

G cluster_1 Recommended Workflow ResinPrep 1. Resin Swelling & Fmoc Deprotection Activation 2. Prepare Activation Mixture (Fmoc-Arg(Pbf)-OH, HATU, DIPEA) in DMF on Ice ResinPrep->Activation Coupling 3. Add Activation Mixture to Resin (1-2 hours at RT) Activation->Coupling Wash1 4. Wash Resin (DMF, DCM) Coupling->Wash1 Monitoring 5. Kaiser Test (Check for free amines) Wash1->Monitoring Decision Re-couple? Monitoring->Decision Recouple Perform Second Coupling Decision->Recouple Positive NextAA 6. Proceed to Next Amino Acid Coupling Decision->NextAA Negative Recouple->Wash1 Cleavage 7. Cleavage from Resin & Deprotection NextAA->Cleavage Analysis 8. RP-HPLC & LC-MS Analysis Cleavage->Analysis

Caption: Recommended workflow for minimizing δ-lactam formation.

Data Summary Table
FactorCondition Prone to δ-Lactam FormationRecommended Condition for Minimization
Coupling Reagent Carbodiimides (DCC, DIC), Mixed Anhydrides[3][5]Phosphonium/Uronium Salts (HATU, HBTU, PyBOP)[3]
Side-Chain Protection Di-Boc[5]NO2, Pbf (with optimized coupling)[1][6][7]
Temperature Elevated TemperaturesRoom Temperature or Below
Activation Time Prolonged Pre-activationImmediate use of activated amino acid

Conclusion

While the formation of δ-lactam is an inherent challenge in the synthesis of arginine-containing peptides, it is a side reaction that can be effectively managed. By understanding the underlying chemical mechanism and carefully selecting coupling reagents, side-chain protecting groups, and reaction conditions, researchers can significantly minimize the formation of this byproduct. The implementation of robust analytical monitoring is crucial for the early detection and quantification of the δ-lactam, ensuring the synthesis of high-purity peptides for research and development.

References

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2946. [Link]

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide research, 9(2), 88–91. [Link]

  • Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 25(12), 2946. [Link]

  • Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry, 7(19), 3953–3960. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. Retrieved February 20, 2026, from [Link]

  • Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 20, 2026, from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024, September 18). RSC Publishing. [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). ACS. Retrieved February 20, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Lactam Formation Reactions. (2017, March 13). YouTube. [Link]

  • Amide formation from carboxylic acids and amines. (2014, February 1). YouTube. [Link]

  • Di Meo, C., et al. (2019). pH-Dependent Chiral Recognition of D- and L-Arginine Derived Polyamidoamino Acids by Self-Assembled Sodium Deoxycholate. Polymers, 11(11), 1888. [Link]

  • Optimizing Automated Synthesis of Peptide Nucleic Acids. (n.d.). Biotage. Retrieved February 20, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. [Link]

  • Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis. (n.d.). Advent Chembio. Retrieved February 20, 2026, from [Link]

  • Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Peptide synthesis troubleshooting. (2023, June 28). Reddit. [Link]

  • Possible reaction mechanisms for the synthesis of PNA's building block... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Automated Flow Synthesis of Peptide–PNA Conjugates. (2021, November 15). ACS Central Science. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved February 20, 2026, from [Link]

  • Automated Flow Synthesis of Peptide–PNA Conjugates. (2021, November 15). DSpace@MIT. [Link]

  • pH Effects on Amino Acid Structures. (2017, August 16). YouTube. [Link]

  • Can glutamic acid and arginine form H-bond at physiological pH? (2016, September 16). StackExchange. [Link]

  • Study for effect of pH on l-arginine and hydroxyurea interactions with transitional metal ions. (n.d.). ijcrcps. Retrieved February 20, 2026, from [Link]

  • Arginine modulates the pH, microbial composition, and matrix architecture of biofilms from caries-active patients. (2025, November 20). PMC. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]

  • DeltAMT: A Statistical Algorithm for Fast Detection of Protein Modifications From LC-MS/MS Data. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

Sources

Optimizing pH conditions for Z-Arg-OH.HCl stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing pH Conditions for Z-Arg-OH.HCl Stability

Executive Summary: The Stability-Solubility Matrix

This compound (N-alpha-Benzyloxycarbonyl-L-arginine hydrochloride) presents a unique challenge in solution chemistry: balancing the hydrophobic nature of the Z-group (benzyloxycarbonyl) with the highly polar, basic guanidino side chain of arginine.

As a Senior Application Scientist, I often see researchers treat this molecule as a simple amino acid derivative. However, its stability is governed by two competing degradation pathways driven by pH extremes: acid-catalyzed precipitation and base-catalyzed hydrolysis/racemization .

This guide provides a self-validating framework to optimize your solution conditions, ensuring the integrity of your starting material for peptide synthesis, enzymatic assays, or formulation studies.

Troubleshooting Guide: Diagnostic Q&A

This section addresses specific failure modes observed in the lab.

Q1: My this compound solution turned cloudy upon pH adjustment. Is it degrading?

Diagnosis: Likely Isoelectric Precipitation , not degradation.[1] Mechanism: Z-Arg-OH has a hydrophobic Z-group and a basic arginine side chain. The HCl salt is soluble because the guanidino group is protonated (cationic).[1]

  • The Trap: If you raise the pH to neutralize the solution (approaching pH 6–8), you may reach the molecule's effective isoelectric point or reduce the solvation energy of the Z-group, causing the hydrophobic "tail" to drive precipitation.

  • Solution: Maintain a pH < 5 for stock solutions or use a chaotropic cosolvent (e.g., 5-10% DMSO) if working at neutral pH.[1]

Q2: I detect a "benzyl alcohol" smell and new peaks on HPLC after overnight storage at pH 9. What happened?

Diagnosis: Base-Catalyzed Carbamate Hydrolysis . Mechanism: While the Z-group is stable to mild bases, prolonged exposure to pH > 9 (especially at elevated temperatures) allows hydroxide ions to attack the carbamate carbonyl.

  • Reaction: Z-Arg-OH + OH⁻

    
     Benzyl Alcohol + CO₂ + Arg-OH.[1]
    
  • Impact: Irreversible loss of the protecting group.[1]

  • Correction: Restrict pH to < 8.0. If basic conditions are required for a reaction, minimize exposure time (< 1 hour) and temperature (< 4°C).[1]

Q3: My peptide synthesis yield is good, but the biological activity is 50% lower than expected. Why?

Diagnosis: Racemization (L


 D conversion) .
Mechanism:  At high pH (pH > 10) or in the presence of strong organic bases, the alpha-proton of the arginine becomes acidic enough to be abstracted, leading to an enolate intermediate that repopulates as a racemic mixture.
  • The Trap: D-Arginine is often biologically inactive or inhibitory.[1] Standard C18 HPLC gradients may not separate L- and D-isomers without a chiral column.[1]

  • Correction: Avoid storing Z-Arg-OH with tertiary amines (e.g., Triethylamine) for extended periods. Use diisopropylethylamine (DIPEA) only immediately prior to coupling.[1]

Technical Data: pH Stability & Solubility Profile

The following table summarizes the "Safe Zones" based on kinetic stability data for Cbz-protected amino acids.

ParameterAcidic (pH 1–4)Neutral (pH 5–7)Basic (pH 8–12)
Z-Group Stability Excellent . Stable to dilute acids (HCl, acetic).[1]Excellent . Stable for weeks at 4°C.Poor .[1] Hydrolysis risk increases logarithmically with pH > 9.[1]
Solubility High .[1][2] Protonated guanidino group (

charge) solvates the molecule.[1]
Variable . Risk of precipitation if ionic strength is low.[1]Moderate . Soluble as a salt, but degradation competes.[1]
Racemization Risk Negligible.[1]Negligible.[1]High . Significant risk at pH > 10.[1]
Recommended Use Storage / Stock Solutions.[1][3]Short-term Assay Buffers.Avoid for storage. Immediate use only.

Visualizing the Degradation Pathways

The diagram below illustrates the competing risks at different pH levels.

Z_Arg_Stability Figure 1: pH-Dependent Stability Landscape of this compound Z_Arg This compound (Intact) Precip Precipitation (Hydrophobic Aggregation) Z_Arg->Precip pH 6-8 (Low Salt) Hydrolysis Hydrolysis Products (Benzyl Alcohol + Arg-OH) Z_Arg->Hydrolysis pH > 9 (Base Attack) Racemization Racemization (D-Isomer Formation) Z_Arg->Racemization pH > 10 (Alpha-Proton Abstraction) Stable Stable Solution (Ideal State) Z_Arg->Stable pH 2-5 (Acidic Storage)

Figure 1: The "Safe Zone" is narrow (pH 2–5) for long-term storage. Neutral pH risks precipitation, while high pH risks chemical degradation.

Experimental Protocols

Protocol A: Self-Validating Solubility Optimization

Purpose: To determine the maximum stable concentration in your specific buffer system.

  • Preparation: Weigh 50 mg of this compound into three separate 1.5 mL microfuge tubes.

  • Solvent Addition:

    • Tube A: 1 mL Water (Control, pH ~3 due to HCl salt).

    • Tube B: 1 mL PBS (pH 7.4).[1]

    • Tube C: 1 mL 50 mM Acetate Buffer (pH 4.5).

  • Agitation: Vortex for 2 minutes at room temperature.

  • Observation (The Validation Step):

    • Clear Solution: Stable.[1][2][3][4][5]

    • Cloudy/Precipitate: Unstable.[1] Centrifuge at 10,000 x g for 5 mins.

  • Quantification: Measure the UV absorbance of the supernatant at 257 nm (characteristic of the benzyl ring).[1] Compare Tube B and C against Tube A (defined as 100% soluble).

Protocol B: HPLC Stability Check (Purity Assay)

Purpose: To confirm integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 214 nm (peptide bond) and 254 nm (Z-group).[1]

  • Pass Criteria: Single major peak.

    • Failure Mode 1: Peak at solvent front (Free Arginine - Z-group lost).[1]

    • Failure Mode 2: Late-eluting hydrophobic peak (Benzyl alcohol).[1]

References

  • Sigma-Aldrich. Z-Arg-OH Product Specification and Storage. Retrieved from [1]

  • Bachem. Z (Benzyloxycarbonyl) Group Stability Profile. Retrieved from

  • ChemicalBook. this compound Chemical Properties and Solubility. Retrieved from [1]

  • National Institutes of Health (NIH). Arginine Protecting Groups in Synthesis. Retrieved from

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry (ESI-MS) Fragmentation Patterns of Z-Arg-OH.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) behavior of Z-Arg-OH.HCl . Unlike standard peptide sequencing, the analysis of protected amino acids requires recognizing specific protecting group signatures alongside characteristic amino acid side-chain losses.

Key Findings:

  • Dominant Signature: The Z-group (Cbz) generates a high-intensity tropylium ion (m/z 91 ), serving as a diagnostic marker for N-terminal protection.

  • Arginine Core: The guanidino side chain dictates the charge state, predominantly yielding

    
     in positive mode, with characteristic neutral losses of ammonia (17 Da) and water (18 Da).
    
  • Comparative Stability: Z-Arg-OH exhibits higher gas-phase stability than Boc-Arg-OH (which suffers from rapid isobutylene loss) but distinct fragmentation pathways compared to Fmoc-Arg-OH.

Part 1: Chemical Identity & Theoretical Basis

To interpret the mass spectrum, one must first understand the ionization physics of the specific derivative.

  • Compound: N-alpha-Benzyloxycarbonyl-L-arginine hydrochloride

  • Formula:

    
    
    
  • Monoisotopic Mass (Free Acid): 308.15 Da

  • Target Ion

    
      309.16 m/z
    
The Ionization Mechanism

In ESI positive mode, the HCl salt dissociates. The chloride ion (


) is removed in the vacuum interface (or detected in negative mode), leaving the protonated cation. The arginine side chain (

) acts as a "proton sponge," localizing the charge on the guanidino group. This charge localization strongly influences the fragmentation pathway, often requiring higher collision energies (CID) to induce backbone cleavage compared to non-basic amino acids.

Part 2: Experimental Protocol

This protocol is designed to ensure reproducibility and minimize the formation of solvent adducts (e.g.,


) that complicate spectral interpretation.
Workflow: Direct Infusion ESI-MS
  • Sample Preparation:

    • Dissolve this compound to 1 mg/mL in 50:50 Methanol:Water (

      
      ).
      
    • Critical Step: Add 0.1% Formic Acid. Even though the sample is an HCl salt, the formate aids in proton transfer and stabilizes the spray.

    • Dilute to final concentration of 10 µM for infusion.

  • Instrument Parameters (Generic Q-TOF/Orbitrap):

    • Flow Rate: 5–10 µL/min.

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the Z-group).

    • Source Temp: 100°C (Avoid overheating, which degrades the carbamate).

  • Collision Induced Dissociation (CID):

    • Gas: Argon or Nitrogen.

    • Energy Ramp: 10–40 eV. The Z-group cleavage is energy-dependent; stepping the energy reveals the transition from parent ion to fragments.

Part 3: Fragmentation Analysis (The "What Happened")

The fragmentation of Z-Arg-OH follows two distinct pathways: Protecting Group Cleavage and Side-Chain Degradation .

Pathway A: The Z-Group Signature (Diagnostic)

The Benzyloxycarbonyl (Z) group is prone to cleavage at the benzyl-oxygen bond.

  • m/z 91.05 (Tropylium Ion): The benzyl cation (

    
    ) rearranges to the highly stable tropylium ion. This is often the base peak at high collision energies.
    
  • Mechanism: Inductive cleavage driven by the stability of the aromatic cation.

Pathway B: The Arginine Core

Once the protecting group or small neutrals are lost, the arginine core fragments.

  • m/z 292 (

    
    ):  Loss of ammonia from the guanidino side chain.
    
  • m/z 291 (

    
    ):  Loss of water from the C-terminal carboxylic acid.
    
  • m/z 175 (

    
    ):  Complete loss of the Z-group (as benzyl alcohol/CO2), leaving the protonated arginine.
    
  • m/z 70/116: Characteristic low-mass immonium ions of arginine.

Visualization of Fragmentation Pathways

Z_Arg_Fragmentation Parent [M+H]+ Precursor m/z 309.16 Tropylium Tropylium Ion m/z 91.05 (Diagnostic Z-Group) Parent->Tropylium Benzyl cleavage (High Energy) LossNH3 [M+H - NH3]+ m/z 292.13 Parent->LossNH3 -17 Da (NH3) LossH2O [M+H - H2O]+ m/z 291.15 Parent->LossH2O -18 Da (H2O) ArgIon [Arg + H]+ m/z 175.12 Parent->ArgIon Loss of Z-group (-134 Da) Ornithine Ornithine-like Ion m/z 116 ArgIon->Ornithine Loss of Guanidine

Figure 1: ESI-CID fragmentation pathways of Z-Arg-OH. The red node indicates the diagnostic protecting group ion.

Part 4: Comparative Performance Guide

When selecting a protecting group for synthesis or analysis, the mass spectrometric behavior is a critical quality control factor. The table below compares Z-Arg-OH with its primary alternatives.

FeatureZ-Arg-OH (Cbz)Boc-Arg-OHFmoc-Arg-OH
Precursor Stability Moderate. Stable in source, fragments in collision cell.Low. Often degrades in-source (loss of t-butyl).High. Very stable precursor.
Diagnostic Ion m/z 91 (Tropylium). Very specific.None. Neutral loss of 56/100 Da is the only sign.m/z 179 (Dibenzofulvene). Dominates spectrum.[1]
Neutral Losses

(44 Da), Benzyl alcohol (108 Da).
Isobutylene (56 Da), Boc group (100 Da).Fmoc group (222 Da).
Spectral Complexity Medium. Clean precursor with clear daughters.High. "Messy" due to multiple labile losses.Low. Dominant parent or dominant Fmoc fragment.
Detection Mode Positive (Arg protonation).Positive.Positive (Arg) or Negative (Fmoc removal).
Why this matters:
  • For QC: If you see m/z 91 but no m/z 309, your collision energy is too high or the sample has degraded.

  • For Sequencing: If Z-Arg is internal in a peptide, the m/z 91 peak confirms the N-terminal cap, whereas Boc might disappear entirely.

Part 5: Troubleshooting & Optimization

Issue: Dominant Sodium Adducts (


, m/z 331)
  • Cause: Glassware contamination or buffer carryover.

  • Fix: Arginine binds Na+ avidly. Use LC-MS grade solvents and add 0.1% Formic Acid to force protonation over sodiation.

Issue: Missing Parent Ion (m/z 309)

  • Cause: "In-source CID." The cone voltage is too high, stripping the Z-group before the quadrupole.

  • Fix: Lower Cone Voltage to 15–20 V.

Issue: Signal Suppression

  • Cause: The HCl salt can suppress ionization if concentration is too high (>1 mM).

  • Fix: Dilute sample. The chloride counter-ion goes to waste/negative mode; it does not help positive signal.

References

  • Laskin, J., & Futrell, J. H. (2005). Mass spectrometry of arginine-containing peptides: The role of the arginine side chain. Journal of the American Society for Mass Spectrometry.[2]

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Arginine and Derivatives. National Institute of Standards and Technology.

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: The Cbz (Z) Group.[3] Organic Chemistry Portal.

  • Papayannopoulos, I. A. (1995).[4] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews.

Sources

Safety Operating Guide

Navigating the Disposal of Z-Arg-OH.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of Z-Arg-OH.HCl (Nα-Benzyloxycarbonyl-L-arginine hydrochloride), a common amino acid derivative. By moving beyond mere compliance and understanding the rationale behind these procedures, laboratories can foster a culture of safety and scientific integrity.

Initial Hazard Assessment and Regulatory Landscape

Before any disposal protocol is initiated, a thorough understanding of the material's properties and the governing regulations is paramount.

Material Characterization: this compound is a white to off-white crystalline powder.[1] According to multiple Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. It is also not regulated as a dangerous good for transportation.[2] However, as with any laboratory chemical, it may cause skin, eye, and respiratory tract irritation.[2][3]

Regulatory Framework: The primary regulation governing laboratory waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Academic and research laboratories often operate under specific guidelines, such as 40 CFR Part 262, Subpart K, which provides an alternative to the standard generator regulations.[6] It is crucial to consult your institution's Chemical Hygiene Plan and your local Environmental Health & Safety (EHS) office, as they will have specific procedures that align with federal, state, and local regulations.[4][7][8]

Decision-Making Workflow for this compound Disposal

The appropriate disposal pathway for this compound depends on its form (solid or solution), whether it is contaminated with other substances, and the quantity to be disposed of. The following diagram illustrates the decision-making process:

DisposalWorkflow start Start: this compound Waste is_contaminated Is the waste mixed with other chemicals? start->is_contaminated is_hazardous Are the contaminants hazardous? is_contaminated->is_hazardous Yes is_solid Is the waste in solid form? is_contaminated->is_solid No (Pure substance) is_hazardous->is_solid No dispose_hazardous Dispose as Hazardous Chemical Waste is_hazardous->dispose_hazardous Yes is_large_quantity Is the quantity > 1 kg? is_solid->is_large_quantity Yes (Pure Solid) neutralize_and_drain Neutralize to pH 5.5-9.0, then drain dispose with copious amounts of water (Check local regulations) is_solid->neutralize_and_drain No (Aqueous Solution) dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste is_large_quantity->dispose_non_hazardous No consult_ehs Consult EHS for Large Quantity Disposal is_large_quantity->consult_ehs Yes

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Based on the decision workflow, follow the appropriate procedure below.

Procedure 1: Disposal of Pure, Uncontaminated Solid this compound

This procedure applies to expired reagents, unused material, or solid byproducts of a reaction that are not contaminated with hazardous substances.

  • Containerization:

    • Place the solid this compound waste in a sturdy, leak-proof container that is chemically compatible.[9]

    • If possible, use the original container. If reusing a container, ensure it is triple-rinsed and the original label is completely removed or defaced.[7]

  • Labeling:

    • Attach a hazardous waste label (often provided by your institution's EHS department) to the container.[9]

    • Clearly write the full chemical name: "Nα-Benzyloxycarbonyl-L-arginine hydrochloride" and "this compound". Avoid using abbreviations.

    • Indicate that the container holds non-hazardous chemical waste.

    • Note the date you started accumulating the waste.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.[10]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3][11]

  • Pickup and Disposal:

    • Once the container is full or has been in storage for the maximum allowable time (typically six to twelve months, check with your EHS), request a waste pickup from your institution's EHS department.[5][6]

Procedure 2: Disposal of Aqueous Solutions of this compound

This procedure is for dilute, uncontaminated aqueous solutions of this compound.

  • Neutralization:

    • Check the pH of the solution. This compound solutions will be acidic.

    • Neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a dilute base (e.g., sodium bicarbonate or sodium hydroxide).[7] Monitor the pH using a pH meter or pH strips.

  • Drain Disposal (with verification):

    • Crucially, verify with your local EHS and municipal water treatment authority if drain disposal of neutralized, non-hazardous amino acid solutions is permissible. [7][12]

    • If approved, pour the neutralized solution down the laboratory sink with copious amounts of running water (at least a 20-fold excess of water).[13] This ensures dilution and prevents any potential harm to the plumbing or aquatic environment.

    • Do not drain dispose of solutions containing other hazardous materials.[9]

Procedure 3: Disposal of Contaminated this compound Waste

This procedure applies to any this compound waste (solid or liquid) that is mixed with or contaminated by other chemicals.

  • Hazard Determination:

    • The primary principle of waste disposal is to never mix incompatible waste streams.[9]

    • Evaluate all components of the mixture. If any component is a listed hazardous waste (e.g., certain solvents) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity), the entire mixture must be treated as hazardous waste.[5]

  • Containerization, Labeling, and Storage:

    • Follow the steps outlined in Procedure 1 for containerization, labeling, and storage.

    • On the hazardous waste label, list all chemical constituents and their approximate percentages.[9]

  • Disposal:

    • Request a hazardous waste pickup from your institution's EHS department. Do not attempt to neutralize or drain dispose of hazardous waste.[7][9]

Spill Management

In the event of a spill of solid this compound:

  • Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep up the solid material and place it into a labeled waste container.[2][3] Avoid generating dust.

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies (e.g., wipes) as non-hazardous chemical waste, following Procedure 1.[14]

Best Practices for Waste Minimization

A key aspect of responsible chemical management is to minimize waste generation at the source.

StrategyImplementation
Source Reduction Purchase only the quantity of this compound needed for your experiments.
Microscaling Whenever possible, adapt experiments to use smaller quantities of reagents.
Inventory Management Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates. Use older stock first.
Avoid Mixing Do not mix non-hazardous waste with hazardous waste, as this increases the volume of hazardous waste that requires specialized and costly disposal.[9]

By adhering to these detailed procedures and understanding the principles behind them, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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Retrosynthesis Analysis

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